C.I. Acid brown 121
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
6487-04-3 |
|---|---|
Molecular Formula |
C28H16N8Na2O14S2 |
Molecular Weight |
798.6 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
OJFUEILETDLNQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of C.I. Direct Red 81 (C.I. 28160)
Note: The requested Colour Index (C.I.) number 33520 could not be correlated with a specific chemical substance in publicly available databases. It is presumed that this may be an erroneous reference. This guide therefore details the synthesis of the structurally similar and well-documented azo dye, C.I. Direct Red 81 (C.I. 28160) , a compound of significant interest in various industrial and research applications.
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. Direct Red 81, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines the multi-step synthesis, including detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the core chemical transformations.
Synthesis Pathway Overview
The synthesis of C.I. Direct Red 81 is a classic example of azo dye chemistry, involving a two-stage process. The first stage is the diazotization of an aromatic amine, followed by an azo coupling reaction with a suitable coupling component. The overall synthesis can be broken down into the preparation of two key intermediates, followed by their final condensation:
-
Preparation of Intermediate 1: Synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid.
-
Preparation of Intermediate 2: Synthesis of 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid.
-
Final Synthesis: Diazotization of Intermediate 1 and subsequent azo coupling with Intermediate 2 to yield C.I. Direct Red 81.
Experimental Protocols
The following protocols are synthesized from established laboratory procedures for diazotization and azo coupling reactions.
Synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (Intermediate 1)
The synthesis of this intermediate is achieved through the diazotization of sulfanilic acid and its subsequent coupling with aniline.
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Hydrochloric acid
-
Aniline
-
Ice
Procedure:
-
Dissolution of Sulfanilic Acid: In a beaker, dissolve sulfanilic acid and sodium carbonate in water with gentle warming to obtain a clear solution.
-
Preparation for Diazotization: Cool the solution to room temperature and add a solution of sodium nitrite.
-
Diazotization: Cool the mixture to 0-5°C in an ice bath and slowly add hydrochloric acid with constant stirring. The formation of a diazonium salt suspension will be observed.
-
Coupling Reaction: In a separate beaker, dissolve aniline in a dilute hydrochloric acid solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt suspension to the aniline solution with vigorous stirring, maintaining the temperature below 5°C.
-
Isolation: The resulting precipitate of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is collected by filtration, washed with cold water, and dried.
Synthesis of 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid (Intermediate 2)
This intermediate is typically prepared from 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid) via benzoylation.
Materials:
-
7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid)
-
Sodium hydroxide
-
Benzoyl chloride
-
Hydrochloric acid
Procedure:
-
Dissolution of J-acid: Dissolve J-acid in an aqueous solution of sodium hydroxide.
-
Benzoylation: Cool the solution and slowly add benzoyl chloride while maintaining the pH of the solution in the alkaline range by the concurrent addition of a sodium hydroxide solution.
-
Precipitation: After the addition is complete, continue stirring until the reaction is complete. Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolation: The precipitated 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid is collected by filtration, washed with water, and dried.
Final Synthesis of C.I. Direct Red 81
The final step involves the diazotization of Intermediate 1 and its coupling with Intermediate 2.[1]
Materials:
-
4-((4-aminophenyl)diazenyl)benzenesulfonic acid (Intermediate 1)
-
Sodium nitrite
-
Hydrochloric acid
-
7-benzamido-4-hydroxynaphthalene-2-sulfonic acid (Intermediate 2)
-
Sodium hydroxide
-
Sodium chloride
-
Ice
Procedure:
-
Diazotization of Intermediate 1: Suspend 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in water and cool to 0-5°C. Add a solution of sodium nitrite, followed by the slow addition of concentrated hydrochloric acid with constant stirring, maintaining the low temperature.
-
Preparation of Coupling Component: In a separate vessel, dissolve 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium hydroxide solution.
-
Azo Coupling: Slowly add the cold diazonium salt solution from step 1 to the alkaline solution of the coupling component with efficient stirring. The pH should be maintained in the alkaline range.
-
Salting Out and Isolation: Upon completion of the reaction, the dye is precipitated from the solution by the addition of sodium chloride ("salting out"). The solid C.I. Direct Red 81 is then collected by filtration, washed with a saturated sodium chloride solution, and dried.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product, C.I. Direct Red 81.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-((4-aminophenyl)diazenyl)benzenesulfonic acid | C₁₂H₁₁N₃O₃S | 277.30 | Intermediate in dye synthesis. |
| 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | C₁₇H₁₃NO₅S | 343.36 | A key coupling component in the synthesis of azo dyes. |
| C.I. Direct Red 81 | C₂₉H₁₉N₅Na₂O₈S₂ | 675.60 | Red powder, soluble in water.[1] A commercial product is available with a purity of 98%. The dye exhibits a maximum absorption wavelength (λmax) of approximately 508 nm. |
Reaction Mechanism
The synthesis of C.I. Direct Red 81 hinges on two fundamental reactions in organic chemistry: diazotization and azo coupling.
Diazotization
The diazotization of the primary aromatic amine, 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, is initiated by the formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl). The nitrous acid then reacts with the amine to form a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.
Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, acting as an electrophile, attacks the electron-rich aromatic ring of the coupling component, 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid. The hydroxyl group of the naphthol derivative is a strong activating group, and the coupling occurs at the position ortho to the hydroxyl group. The reaction is carried out under alkaline conditions to facilitate the formation of the phenoxide ion, which is more susceptible to electrophilic attack.
Mandatory Visualizations
Synthesis Pathway of C.I. Direct Red 81
Caption: Overall synthesis pathway for C.I. Direct Red 81.
Experimental Workflow for Final Synthesis
Caption: Experimental workflow for the final synthesis step of C.I. Direct Red 81.
References
Technical Guide: Physical and Chemical Characteristics of C.I. Acid Brown 121 (CAS 6487-04-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Acid Brown 121 is a trisazo dye, a class of synthetic organic colorants characterized by the presence of three azo groups (-N=N-).[1] It is registered under the CAS number 6487-04-3 and is also known by other names such as Acid Brown H and Acid Brown G.[1][2] This technical guide provides a summary of the available physical and chemical characteristics of this compound, outlines its synthesis process, and describes general experimental protocols for the characterization of azo dyes.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₈H₁₆N₈Na₂O₁₄S₂ and a molecular weight of 798.58 g/mol .[1][2] It is classified as an acidic brown dye.[3] The following tables summarize its known physical and chemical properties.
Physical Properties
| Property | Value | Source |
| Physical Appearance | Dark yellow to light brown powder | [1][4] |
| Hue | Dull yellowish-brown | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in water (forms a brown solution) | [1][4] |
Chemical Properties
| Property | Description | Source |
| Chemical Class | Trisazo Dye | [4] |
| C.I. Number | 33520 | [4] |
| Behavior in Acid | Forms a brown precipitate in the presence of strong hydrochloric acid. In strong sulfuric acid, it appears as a wine color, which forms a brown precipitate upon dilution. | [1] |
| Behavior in Base | Turns red-brown in the presence of a dilute sodium hydroxide solution. | [1] |
| Dye Content | >98% | [4] |
Synthesis Workflow
The manufacturing process of this compound is a multi-step diazotization and coupling reaction. The synthesis involves the reaction of three key aromatic compounds.[1]
The general synthesis procedure is as follows:
-
Diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
-
Coupling of the resulting diazonium salt with resorcinol.
-
Diazotization of 4-Nitrobenzenamine.
-
Coupling of this second diazonium salt with the product from step 2.
-
Diazotization of 2-Amino-4-nitrophenol.
-
Coupling of this third diazonium salt with the product from step 4 to yield the final this compound dye.
Experimental Protocols
Determination of Melting Point
Due to their complex aromatic structures, many azo dyes may decompose at high temperatures rather than exhibiting a sharp melting point. Differential Scanning Calorimetry (DSC) is a suitable technique to determine the thermal stability and decomposition temperature.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Thermal transitions such as melting and decomposition are detected as endothermic or exothermic events.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed amount of the dye sample (1-5 mg) is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored and plotted against temperature.
-
The onset temperature of any significant endothermic or exothermic peak can be considered the decomposition temperature.
-
Determination of Solubility
A general method for determining the solubility of a dye in water involves preparing a saturated solution and measuring its concentration.
-
Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a solvent and allowing it to reach equilibrium. The concentration of the solute in the clear supernatant is then determined, typically by spectrophotometry.
-
Apparatus: Spectrophotometer, analytical balance, volumetric flasks, centrifuge, and filter.
-
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant to a concentration that falls within the linear range of a previously established calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Calculate the concentration of the dye in the saturated solution using the calibration curve. The solubility is expressed in g/L.
-
Spectroscopic Analysis (UV-Visible)
UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and to quantify the dye concentration in a solution.
-
Principle: Azo dyes absorb light in the visible region of the electromagnetic spectrum due to their conjugated systems. The amount of light absorbed is proportional to the concentration of the dye in the solution (Beer-Lambert Law).
-
Apparatus: UV-Visible Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution over a range of wavelengths (e.g., 300-800 nm) to determine the λmax.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Logical Relationship Diagram for Dye Characterization
The following diagram illustrates the logical workflow for the physical and chemical characterization of a dye such as this compound.
Conclusion
References
An In-depth Technical Guide to the Solubility of C.I. Acid Brown 121
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to C.I. Acid Brown 121
This compound, also known by its Colour Index number 33520, is a trisazo dye.[1] Its chemical formula is C₂₈H₁₆N₈Na₂O₁₄S₂ with a molecular weight of 798.58 g/mol .[1] This dye is characterized by its dark yellow-light brown appearance and its anionic nature, which renders it suitable for applications such as dyeing protein fibers and leather.
Solubility Profile of this compound
A thorough review of available technical data sheets, safety data sheets, and chemical databases indicates a lack of specific quantitative solubility data for this compound in various solvents. The information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observations | Source |
| Water | Soluble | Forms a brown solution. | [1][2][3] |
| Strong Sulfuric Acid | Soluble | Forms a wine-red solution; dilution results in a brown precipitate. | [1][3] |
| Aqueous solution with strong Hydrochloric Acid | Insoluble | A brown precipitate is formed. | [1][3] |
| Aqueous solution with dilute Sodium Hydroxide | Soluble | Forms a red-brown solution. | [1][3] |
Due to the absence of quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvents of interest using a standardized experimental protocol.
Experimental Protocol for Determining Solubility
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a dye such as this compound. This method is reliable and can be adapted for various solvents.
3.1. Materials and Equipment
-
This compound powder
-
Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer
-
Cuvettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker. Allow the undissolved solid to settle.
-
To separate the solid from the liquid phase, centrifuge an aliquot of the suspension.
-
Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles. This clarified solution is the saturated solution.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis: Dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
3.3. Data Presentation
The determined solubility data should be recorded in a structured table for clear comparison.
Table 2: Example of Quantitative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Other Solvent | 25 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
C.I. Acid Brown 121: A Technical Health and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available health and safety data for C.I. Acid Brown 121 (CAS No. 6487-04-3), a trisazo dye. Due to a notable scarcity of publicly available empirical data specific to this compound, this document emphasizes the general toxicological profile of acid azo dyes and outlines the standardized experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), for its comprehensive safety assessment. This guide is intended to inform researchers, scientists, and drug development professionals of the potential hazards associated with this compound and to provide a framework for its appropriate handling and evaluation.
Chemical and Physical Properties
This compound is a dark yellow-light brown powder soluble in water.[1] It belongs to the trisazo class of dyes, characterized by the presence of three azo (-N=N-) groups.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Brown 121 | [1][2] |
| CAS Number | 6487-04-3 | [1][2] |
| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [1] |
| Molecular Weight | 798.58 g/mol | [1] |
| Appearance | Brown Powder | [2] |
| Solubility | Soluble in water | [1][2] |
Toxicological Data Summary
Table 2: Mammalian Toxicity Data (Data Not Available)
| Endpoint | Test Guideline | Species | Route of Exposure | Result (e.g., LD₅₀, NOAEL) |
| Acute Oral Toxicity | OECD 423 | Rat | Oral | Data Not Available |
| Acute Dermal Toxicity | OECD 402 | Rat/Rabbit | Dermal | Data Not Available |
| Acute Inhalation Toxicity | OECD 403 | Rat | Inhalation | Data Not Available |
| Skin Irritation/Corrosion | OECD 404 | Rabbit | Dermal | Data Not Available |
| Eye Irritation/Corrosion | OECD 405 | Rabbit | Ocular | Data Not Available |
| Skin Sensitization | OECD 406 | Guinea Pig | Dermal | Data Not Available |
| Genotoxicity (Ames Test) | OECD 471 | S. typhimurium, E. coli | In vitro | Data Not Available |
| Carcinogenicity | OECD 451 | Rat/Mouse | Oral | Data Not Available |
Ecological Data Summary
The environmental fate and ecotoxicological profile of this compound have not been extensively studied. Azo dyes, as a class, are generally resistant to aerobic biodegradation.[7][8] Their ecotoxicity can vary widely depending on their specific chemical structure.[7]
Table 3: Ecotoxicological Data (Data Not Available)
| Endpoint | Test Guideline | Species | Duration | Result (e.g., LC₅₀, EC₅₀, NOEC) |
| Ready Biodegradability | OECD 301 | Microorganisms | 28 days | Data Not Available |
| Acute Toxicity to Fish | OECD 203 | Danio rerio | 96 hours | Data Not Available |
| Acute Toxicity to Daphnia | OECD 202 | Daphnia magna | 48 hours | Data Not Available |
| Toxicity to Algae | OECD 201 | Scenedesmus subspicatus | 72 hours | Data Not Available |
Experimental Protocols
The following sections detail the standard OECD guidelines for assessing the key toxicological endpoints for a chemical substance like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class based on the Globally Harmonised System (GHS).
-
Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females). The presence or absence of mortality in this group determines the next step: either dosing another group at a lower or higher fixed dose level (5, 50, 300, or 2000 mg/kg body weight) or stopping the test.[9][10]
-
Animal Model: Typically, young adult female rats are used.[9]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
-
Evaluation: The substance is classified based on the dose at which mortality is observed.
Skin Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a defined period.[11][12][13]
-
Animal Model: Albino rabbit.
-
Procedure:
-
A small patch of fur is clipped from the animal's back.
-
0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch for 4 hours.[11]
-
The patch is removed, and the skin is washed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.
-
Lesions are scored according to a standardized scale.
-
-
Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[11]
Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[14][15][16]
-
Animal Model: Albino rabbit.
-
Procedure:
-
The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[15]
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours, and then daily if effects persist.
-
Ocular lesions are scored using a standardized system.
-
-
Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.
Skin Sensitization - Guinea Pig Maximisation Test (OECD 406)
This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.[17]
-
Animal Model: Guinea pig.[1]
-
Procedure:
-
Induction Phase: The test substance is administered by intradermal injection (with adjuvant) and topical application to the shaved shoulder region.
-
Rest Period: A 10-14 day rest period follows the induction phase.[17]
-
Challenge Phase: The substance is applied topically to a freshly clipped flank.
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
-
Evaluation: A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to control animals.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This is a widely used in vitro test to detect gene mutations.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.[2][18][19][20][21]
-
Methodology:
-
The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[21]
-
The bacteria, test substance, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring the amount of carbon dioxide produced over a 28-day period.[22][23][24][25]
-
Methodology:
-
A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms.
-
The mixture is incubated in the dark under aerobic conditions.[22]
-
The CO₂ produced is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.
-
-
Evaluation: A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[22]
Visualizations
Logical Workflow for Chemical Safety Assessment
Caption: A generalized workflow for the health and safety assessment of a chemical substance.
Conclusion
While this compound is commercially available, there is a significant lack of publicly accessible, detailed health and safety data. As a trisazo dye, its potential to form aromatic amines upon reductive cleavage warrants a cautious approach to its handling and use. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for a thorough safety assessment. It is strongly recommended that comprehensive toxicological and ecological testing be conducted to fill the existing data gaps and ensure the safe use of this substance in research and development settings.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. nib.si [nib.si]
- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 4. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. bemsreports.org [bemsreports.org]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. oecd.org [oecd.org]
- 20. enamine.net [enamine.net]
- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 22. oecd.org [oecd.org]
- 23. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 24. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 25. microbe-investigations.com [microbe-investigations.com]
Unraveling the Degradation of C.I. Acid Brown 121: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 121 is a trisazo dye utilized in various industrial applications.[1] Like many azo dyes, its release into the environment is a concern due to the potential formation of harmful aromatic amines from the reductive cleavage of its azo bonds. Understanding the degradation products and pathways of this compound is crucial for developing effective remediation strategies and assessing its environmental and toxicological impact. This technical guide provides a comprehensive overview of the current understanding of this compound degradation, drawing parallels from closely related azo dyes to elucidate potential breakdown mechanisms.
Chemical Profile of this compound
| Property | Value |
| C.I. Name | Acid Brown 121 |
| C.I. Number | 33520 |
| CAS Number | 6487-04-3 |
| Molecular Formula | C28H16N8Na2O14S2 |
| Molecular Weight | 798.58 g/mol |
| Chemical Class | Trisazo |
General Principles of Azo Dye Degradation
The degradation of azo dyes, such as this compound, can proceed through various mechanisms, broadly categorized as biotic (biodegradation) and abiotic (chemical and physical methods). The primary and most significant step in the degradation of azo dyes is the reductive cleavage of the nitrogen-nitrogen double bond (-N=N-). This cleavage results in the formation of smaller aromatic amines, which can be further degraded.
Advanced oxidation processes (AOPs), including Fenton, photo-Fenton, and photocatalysis, are effective abiotic methods for degrading azo dyes.[5][6] These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule, leading to its mineralization into simpler inorganic compounds like CO2, H2O, and mineral acids.
Potential Degradation Pathways of this compound
Based on the degradation pathways elucidated for other complex azo dyes, a putative degradation pathway for this compound can be proposed. The initial step would involve the reductive cleavage of the three azo linkages. This would lead to the formation of several aromatic amines. Subsequent enzymatic or chemical attacks would likely involve deamination, hydroxylation, and ring-opening of these aromatic intermediates.
dot
Caption: A generalized degradation pathway for trisazo dyes like this compound.
Degradation of Structurally Similar "Acid Brown" Dyes
Studies on other "Acid Brown" dyes provide valuable insights into the potential degradation products and pathways for this compound.
Case Study: Degradation of Acid Brown 348
In a study on the ultrasound-promoted degradation of Acid Brown 348 by a Fenton-like process, several degradation products were identified using LC-MS.[7]
Table 1: Degradation Products of Acid Brown 348
| m/z | Possible Organic Compound |
| 269 | 4-Hydroxy-6-nitronaphthalene-2-sulfonic acid |
| 264 | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid |
| 200 | 3,6-Dinitrobenzene-1,2-diol |
| 158 | Naphthalene-1,4-dione |
| 166 | Phthalic acid |
| 108 | Cyclohexa-3,5-diene-1,2-dione or benzoquinone |
Source:[7]
The disappearance of the absorption peak at 528 nm indicated the cleavage of the azo bonds in the Acid Brown 348 molecule.[7]
Experimental Protocols for Azo Dye Degradation Studies
A typical experimental workflow for investigating the degradation of an azo dye involves several key steps, from experimental setup to the analysis of degradation products.
dot
Caption: A standard experimental workflow for studying azo dye degradation.
Key Experimental Methodologies
-
Degradation Conditions: The degradation of azo dyes can be studied under various conditions, including aerobic and anaerobic, with different microbial cultures, or using chemical reagents like Fenton's reagent (FeSO4 + H2O2).[8]
-
Analytical Techniques:
-
UV-Visible Spectrophotometry: Used to monitor the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (λmax).
-
High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify the parent dye and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile and semi-volatile degradation products after extraction and derivatization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the changes in functional groups of the dye molecule during degradation, confirming the breakdown of the azo linkage and other structural changes.
-
Quantitative Data from Related "Acid Brown" Dye Degradation Studies
While quantitative data for this compound is unavailable, studies on other "Acid Brown" dyes provide valuable benchmarks.
Table 2: Degradation Efficiency of Various "Acid Brown" Dyes under Different Conditions
| Dye Name | Degradation Method | Key Parameters | Degradation Efficiency (%) | Reference |
| Acid Brown 348 | Ultrasound/Fenton-like | pH 2.5, 2.5 g/L fly ash, 5.0 mM H2O2, 40 °C, 140 min | 96 | [7] |
| Acid Brown 349 | H2O2/Fe2+ | Optimal pH and oxidant/catalyst concentrations | ~100 (decolorization) | [5] |
| Acid Brown 83 | Ultrasound/H2O2/Fe(II) | Acidic medium | 95 | [8] |
| Brown 706 | Pseudomonas aeruginosa | pH 7, 37°C, 72h | 73.91 | [9] |
Conclusion
Although direct experimental data on the degradation of this compound is currently lacking in published literature, a robust understanding of its potential environmental fate can be extrapolated from the extensive research on other azo dyes, particularly those within the "Acid Brown" class. The primary degradation mechanism is expected to be the reductive cleavage of its three azo bonds, leading to the formation of various aromatic amines. These intermediates can then undergo further degradation, potentially leading to complete mineralization under favorable conditions, such as those provided by advanced oxidation processes.
Future research should focus on conducting detailed degradation studies specifically on this compound to identify its unique degradation products and elucidate its precise degradation pathways. Such studies are essential for accurate environmental risk assessment and the development of targeted and efficient remediation technologies. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for undertaking such research.
References
- 1. specialchem.com [specialchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
C.I. Acid Brown 121: An In-depth Technical Guide on its Environmental Fate and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Brown 121 is a trisazo dye used in various industrial applications, including leather dyeing.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding its environmental fate and toxicity. A thorough review of available literature and safety data reveals a significant lack of specific quantitative data for this particular dye. While general principles of azo dye behavior in the environment can be inferred, the absence of empirical data for this compound presents a notable knowledge gap for a complete environmental risk assessment. This document summarizes the available information, highlights these data gaps, and outlines standard experimental protocols that would be necessary to characterize its environmental profile.
Chemical and Physical Properties
This compound is a complex organic molecule with the following identifiers:
| Property | Value | Reference |
| C.I. Name | Acid Brown 121 | [2] |
| C.I. Number | 33520 | [1][3] |
| CAS Number | 6487-04-3 | [1][2][3] |
| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [2][3] |
| Molecular Weight | 798.58 g/mol | [2][3] |
| Chemical Class | Trisazo Dye | [1][2] |
| Physical Appearance | Brown Powder | [1] |
| Solubility | Soluble in water | [1][2] |
Environmental Fate
There is a significant lack of specific experimental data on the environmental fate of this compound. However, based on its chemical structure as a sulfonated trisazo dye, some general environmental behaviors can be anticipated.[4][5]
Biodegradation
Safety Data Sheets for this compound explicitly state that there is "no data available" on its persistence and degradability.[6] In general, azo dyes are known to be recalcitrant to aerobic biodegradation due to their complex aromatic structures and the presence of electron-withdrawing groups like sulfonate moieties.[5][7] The azo linkages are generally resistant to oxidative breakdown by microorganisms under aerobic conditions.[5]
Under anaerobic conditions, however, the azo bonds can be reductively cleaved by microorganisms to form aromatic amines.[8][9] These resulting amines may or may not be further biodegradable, and some aromatic amines are known to be toxic and carcinogenic.[5][7]
Data Gaps:
-
No studies on the ready or inherent biodegradability of this compound under standard OECD guidelines (e.g., OECD 301 series) were found.
-
There is no information on the specific aromatic amine degradation products that would be formed from this compound under anaerobic conditions.
-
The ultimate biodegradability (mineralization to CO₂, water, and inorganic salts) of this dye has not been determined.
Other Environmental Fate Parameters
Information regarding other key environmental fate parameters for this compound is also unavailable.
Data Gaps:
-
Adsorption/Desorption: No studies on the adsorption coefficient (Koc) of this compound in soil or sediment were found. As a water-soluble, ionic compound, its mobility in soil will be influenced by soil properties such as organic carbon content and clay composition.
-
Hydrolysis: The hydrolytic stability of this compound under different pH conditions is not documented.
-
Photodegradation: While studies exist on the photocatalytic degradation of other acid brown dyes, no specific data on the photostability or photodegradation pathways of this compound in aqueous environments were identified.
-
Bioaccumulation: There is no data available on the bioaccumulative potential of this compound.[6]
Ecotoxicity
Available Safety Data Sheets for this compound consistently report "no data available" for its ecotoxicity.[6][10] This indicates a critical lack of information on its potential to harm aquatic and terrestrial organisms.
Data Gaps:
-
Acute and Chronic Aquatic Toxicity: No LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for fish, daphnia, or algae have been reported for this compound.
-
Toxicity to Terrestrial Organisms: There is no information on the toxicity of this dye to soil-dwelling organisms such as earthworms or to plants.
-
Genotoxicity and Mutagenicity: No studies on the genotoxic or mutagenic potential of this compound were found.
Experimental Protocols for Environmental Assessment
To address the identified data gaps, a suite of standard experimental protocols, primarily based on OECD guidelines, would need to be employed.
Biodegradability Testing
A tiered approach to assessing the biodegradability of this compound would be appropriate.
-
Ready Biodegradability (OECD 301): A screening test to determine if the substance is likely to be rapidly and completely biodegraded in the environment. The CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F) are commonly used for water-soluble compounds.
-
Inherent Biodegradability (OECD 302): If the substance is not readily biodegradable, tests for inherent biodegradability can indicate if it has the potential to biodegrade under favorable conditions.
-
Anaerobic Biodegradability (OECD 311): To assess the potential for reductive cleavage of the azo bonds and the formation of aromatic amines under anaerobic conditions.
Ecotoxicity Testing
Standard acute and chronic ecotoxicity tests should be conducted to determine the potential harm to aquatic organisms.
-
Acute Fish Toxicity (OECD 203): A 96-hour test to determine the LC50 of the dye on a species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Acute Daphnia Toxicity (OECD 202): A 48-hour immobilization test to determine the EC50 for Daphnia magna.
-
Algal Growth Inhibition Test (OECD 201): A 72-hour test to determine the EC50 for the inhibition of growth of a freshwater green alga.
Analytical Methods
Accurate quantification of this compound in environmental matrices is crucial for fate and toxicity studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a common method for the analysis of dyes.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[11]
Conclusion
The available information on the environmental fate and toxicity of this compound is severely limited. While its classification as a sulfonated trisazo dye allows for some general predictions about its behavior, the lack of specific empirical data makes a reliable environmental risk assessment impossible. To ensure the environmental safety of this dye, it is imperative that comprehensive studies following standardized international guidelines are conducted to determine its biodegradability, ecotoxicity, and other key environmental parameters. The experimental protocols and workflows outlined in this guide provide a clear roadmap for generating the necessary data to fill the current knowledge gaps.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. targetmol.com [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
C.I. Acid Brown 121 as a Fluorescent Probe: A Review of Current Scientific Literature
A comprehensive review of scientific databases and technical literature reveals no evidence to support the use of C.I. Acid Brown 121 as a fluorescent probe in imaging applications. This document outlines the available information on this compound and discusses the general properties of acidic azo dyes in the context of fluorescence, highlighting the current lack of data required to produce an in-depth technical guide for its use as a fluorescent imaging agent.
This compound, a trisazo dye, is primarily documented as a brown colorant for industrial applications.[1][2] Its chemical structure and classification as an azo dye are well-established.[3] However, a thorough investigation into its photophysical properties—essential for a fluorescent probe—yielded no specific data regarding its absorption and emission spectra, fluorescence quantum yield, or fluorescence lifetime.
General Properties of this compound
Limited information is available regarding the chemical and physical properties of this compound. What is known is summarized below.
| Property | Value/Description | Reference |
| C.I. Name | Acid Brown 121 | [3] |
| C.I. Number | 33520 | [2] |
| CAS Number | 6487-04-3 | [4][5] |
| Molecular Formula | C28H16N8Na2O14S2 | [4] |
| Molecular Weight | 798.58 g/mol | [3] |
| Chemical Class | Trisazo Dye | [2] |
| Appearance | Brown Powder | [2] |
| Solubility | Soluble in water | [3] |
Azo Dyes and Fluorescence
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). While some azo dyes can exhibit fluorescence, many are known to be non-fluorescent or act as fluorescence quenchers.[6][7] The azo group can undergo efficient non-radiative decay processes that dissipate the energy of absorbed photons as heat rather than emitting it as light.[6] The fluorescence properties of an azo dye are highly dependent on its specific molecular structure and its environment.[8][9]
The Absence of Data for this compound as a Fluorescent Probe
The core requirements for a technical guide on a fluorescent probe include detailed quantitative data on its photophysical properties, established experimental protocols for its use in imaging, and an understanding of its interaction with biological systems, including any relevant signaling pathways. Despite extensive searches, no such information exists in the public domain for this compound.
Without fundamental data on its fluorescence characteristics, it is not possible to:
-
Provide a table of photophysical properties.
-
Develop or cite experimental protocols for its use in fluorescence microscopy. This includes crucial details such as optimal excitation and emission wavelengths, recommended concentrations for staining, and appropriate filter sets.
-
Create diagrams of experimental workflows or signaling pathways. There is no indication that this compound is used to visualize or interact with any specific biological pathways in a fluorescent manner.
Hypothetical Staining Mechanism (Based on General Acid Dye Properties)
While not a fluorescent mechanism, as an acidic dye, this compound would be expected to bind to cationic (positively charged) components of cells and tissues, such as proteins. The staining mechanism would likely be based on electrostatic interactions. A generalized workflow for using an acid dye for histological staining is depicted below. It is crucial to note that this is a hypothetical application for this compound in a non-fluorescent context and is based on the general behavior of this class of dyes.
Caption: Hypothetical workflow for using an acidic dye in histological staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Acid Brown 121 | 6487-04-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Adsorption Characteristics of C.I. Acid Brown 121 on Various Materials: A Technical Guide
This technical guide provides an in-depth overview of the adsorption characteristics of acidic dyes, with a focus on C.I. Acid Brown 121, on various adsorbent materials. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in separation and purification processes. This document outlines common experimental protocols, presents quantitative data from various studies, and illustrates the typical workflow for adsorption experiments.
Introduction to Adsorption of Acid Dyes
The removal of colored effluents, particularly from textile and related industries, is a significant environmental challenge. Acid dyes, a class of anionic dyes, are widely used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. Their release into water bodies can have detrimental aesthetic and ecological consequences. Adsorption has emerged as a highly effective and economically viable method for the removal of these dyes from aqueous solutions.[1][2][3] The efficiency of the adsorption process is influenced by several key parameters, including the initial dye concentration, pH of the solution, adsorbent dosage, particle size, and temperature.[1]
Experimental Protocols for Adsorption Studies
A standardized experimental protocol is crucial for obtaining reliable and reproducible data in adsorption studies. The following sections detail the typical methodologies employed.
Materials and Reagents
-
Adsorbent: The material used to adsorb the dye. This can range from commercially available activated carbon to low-cost agricultural waste-based biosorbents.[3][4][5]
-
Adsorbate: A stock solution of the dye (e.g., this compound) is prepared by dissolving a known weight of the dye powder in deionized water. Experimental solutions of varying concentrations are then prepared by diluting the stock solution.[4]
-
pH Adjustment: Solutions of HCl and NaOH (typically 0.1 M) are used to adjust the pH of the dye solutions.
Adsorbent Preparation and Characterization
The adsorbent material is often processed to enhance its adsorption capacity. This may involve:
-
Washing: To remove any soluble impurities.
-
Drying: Typically in an oven to remove moisture.
-
Grinding and Sieving: To obtain a uniform particle size.[6]
-
Chemical or Physical Activation: For instance, acid activation of carbonaceous materials to increase surface area and porosity.[6]
Characterization of the adsorbent is essential to understand its physical and chemical properties. Common techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore size distribution.
Batch Adsorption Experiments
Batch experiments are conducted to determine the equilibrium and kinetic parameters of the adsorption process.
-
A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a series of flasks.[7]
-
The pH of the solutions is adjusted to the desired value.
-
The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.[1]
-
After agitation, the solid and liquid phases are separated by centrifugation or filtration.[7]
-
The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[4][5]
The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
Kinetic Studies
To study the adsorption kinetics, the procedure is similar to the batch experiments, but samples are withdrawn at different time intervals. The concentration of the dye is measured at each time point to determine the rate of adsorption.
Data Presentation: Adsorption Parameters
The following tables summarize key quantitative data from various studies on the adsorption of acid dyes. While specific data for this compound is limited, the presented data for other acid dyes provides a comparative understanding of the performance of different adsorbents.
Table 1: Adsorption Isotherm Parameters for Acid Dyes
| Adsorbent | Dye | Isotherm Model | q_m (mg/g) | R² | Reference |
| Activated Carbon (Commercial) | Acid Dye | Langmuir | 967.0 | - | [3] |
| Activated Carbon (Hazelnut) | Acid Dye | Langmuir | 50.5 | - | [3] |
| Kaolinite | Acid Dye | Langmuir | 43.7 | - | [3] |
| Montmorillonite | Acid Dye | Langmuir | 31.3 | - | [3] |
| Bentonite | Cyanine Acid Blue | Freundlich | - | >0.99 | [2] |
| Multiwall Carbon Nanotubes | Acid Red 18 | Langmuir | 166.67 | 0.985 | [8] |
| Acid-Treated Palm Shell | Acid Violet 7 | Langmuir | 243.9 | - | [9] |
Table 2: Adsorption Kinetic Parameters for Acid Dyes
| Adsorbent | Dye | Kinetic Model | R² | Reference |
| Bentonite | Cyanine Acid Blue | Pseudo-second-order | - | [2] |
| Multiwall Carbon Nanotubes | Acid Red 18 | Pseudo-second-order | 0.999 | [8] |
| Mustard Cakes | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |
| Sugarcane Bagasse Ash | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |
| Water Hyacinth Leaves | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |
| AC/Fe2O3 Nanocomposite | Acid Brown 113 | Langmuir Isotherm | - | [11] |
Table 3: Thermodynamic Parameters for Acid Dye Adsorption
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Reference |
| AC/Fe2O3 Nanocomposite | Acid Black 234 | -1.911 | -28.127 | -92.851 | Spontaneous and Exothermic | [11] |
| AC/Fe2O3 Nanocomposite | Acid Brown 113 | -2.657 | -7.468 | -16.357 | Spontaneous and Exothermic | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a batch adsorption study.
Caption: Workflow for a typical batch adsorption experiment.
Conclusion
The adsorption process is a complex interplay of various factors, and its efficiency is highly dependent on the specific adsorbent-adsorbate system and experimental conditions. This guide provides a foundational understanding of the methodologies and data analysis involved in studying the adsorption of acid dyes like this compound. The presented data highlights the potential of various materials, including low-cost biosorbents, for the effective removal of such pollutants from wastewater. Further research focusing specifically on this compound with a wider range of novel adsorbents would be beneficial for developing more targeted and efficient industrial wastewater treatment solutions.
References
- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Dye Adsorption Experiments [bio-protocol.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Acid Brown 121
Introduction
C.I. Acid Brown 121 is a trisazo acid dye used in various industrial applications, including the dyeing of textiles and leather, as well as in the manufacturing of inks.[1] Its chemical formula is C₂₈H₁₆N₈Na₂O₁₄S₂ with a molecular weight of 798.58 g/mol .[2][3] Given its use in commercial products, a reliable analytical method is essential for quality control to determine purity, identify impurities, and quantify the dye in various matrices. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of components in dye mixtures.[4] This application note details a reverse-phase HPLC method for the analysis of this compound.
Chemical Structure
-
C.I. Name: this compound[2]
-
C.I. Number: 33520[3]
-
CAS Number: 6487-04-3[3]
-
Chemical Class: Trisazo Dye[5]
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity >98%)[5]
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: 50 mM ammonium acetate in water, adjusted to pH 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of methanol and water. Sonicate for 10-15 minutes to ensure complete dissolution and then dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
4. HPLC Method
A gradient elution is recommended to ensure the separation of the main dye from potential impurities.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 50 mM Ammonium Acetate (pH 4.0) |
| B: Acetonitrile | |
| Gradient | 0-2 min: 10% B |
| 2-15 min: 10-80% B | |
| 15-18 min: 80% B | |
| 18.1-25 min: 10% B (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at the λmax of this compound (A preliminary scan should be performed to determine the optimal wavelength). A wavelength of 428 nm or 500 nm can be a starting point for analysis of similar dyes.[6] |
5. Sample Preparation
-
Solid Samples: Prepare a 1000 µg/mL solution in a 50:50 methanol/water mixture, sonicate, and filter through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute with Mobile Phase A as needed to fall within the calibration range and filter through a 0.45 µm syringe filter.
Data Presentation
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 8.52 | 15,340 |
| 5 | 8.51 | 76,850 |
| 10 | 8.53 | 154,200 |
| 25 | 8.52 | 385,500 |
| 50 | 8.51 | 770,100 |
| 100 | 8.52 | 1,545,000 |
Note: The retention time and peak area are hypothetical and will vary based on the specific HPLC system and conditions.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: UV-Vis Spectrophotometric Analysis of C.I. Acid Brown 121
Abstract
This application note details a standardized protocol for the qualitative and quantitative analysis of C.I. Acid Brown 121, a trisazo acid dye, using UV-Vis spectrophotometry. This method is crucial for quality control, concentration determination, and stability studies in various research, development, and industrial applications. The protocol outlines procedures for sample preparation, spectral acquisition, and the generation of a calibration curve for accurate quantification.
Introduction
This compound is a water-soluble dye with the molecular formula C₂₈H₁₆N₈Na₂O₁₄S₂ and a molecular weight of 798.58 g/mol .[1] It belongs to the trisazo class of dyes and is used in various industrial applications.[1][2] UV-Vis spectrophotometry provides a simple, rapid, and non-destructive method for the analysis of such dyes. The principle relies on the absorption of ultraviolet and visible light by the chromophores within the dye molecule, which is directly proportional to its concentration in a solution, as described by the Beer-Lambert Law. This document provides a comprehensive methodology for the UV-Vis spectrophotometric analysis of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | Acid Brown 121 | [1] |
| C.I. Number | 33520 | [1][2] |
| CAS Number | 6487-04-3 | [1][3] |
| Chemical Class | Trisazo Dye | [1][2] |
| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [1] |
| Molecular Weight | 798.58 g/mol | [1] |
| Appearance | Brown Powder | [2] |
| Solubility | Soluble in water | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound (analytical standard)
-
Deionized water (or other appropriate solvent)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Preparation of Stock and Standard Solutions
A generalized procedure for preparing a stock solution and a series of standard solutions is as follows:
-
Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of deionized water and then dilute to the mark with deionized water.
-
Mix the solution thoroughly by inversion.
-
-
Standard Solutions:
-
Prepare a series of standard solutions by serially diluting the stock solution. For example, to prepare 10, 20, 30, 40, and 50 mg/L standards, pipette 10, 20, 30, 40, and 50 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water.
-
UV-Vis Spectrophotometric Analysis
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Fill a quartz cuvette with deionized water (blank).
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse and fill a cuvette with one of the standard solutions (e.g., 20 mg/L).
-
Scan the absorbance of the solution over the set wavelength range.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Generation of a Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of the blank (deionized water) and each of the prepared standard solutions.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
-
Analysis of an Unknown Sample:
-
Prepare the unknown sample in the same solvent as the standards. Dilute if necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Data Presentation
Table 1: Absorbance Data for Standard Solutions of this compound
| Concentration (mg/L) | Absorbance at λmax |
| Standard 1 (e.g., 10) | [Absorbance Value] |
| Standard 2 (e.g., 20) | [Absorbance Value] |
| Standard 3 (e.g., 30) | [Absorbance Value] |
| Standard 4 (e.g., 40) | [Absorbance Value] |
| Standard 5 (e.g., 50) | [Absorbance Value] |
| Unknown Sample | [Absorbance Value] |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| λmax | [Determined Wavelength] nm |
| Slope (m) | [Value from regression] |
| Y-intercept (c) | [Value from regression] |
| Coefficient of Determination (R²) | [Value from regression] |
Visualization of Experimental Workflow
Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the determination of this compound concentration using UV-Vis spectrophotometry. Adherence to this protocol will ensure accurate and reproducible results, which are essential for research, quality control, and various industrial applications involving this dye.
References
Application Notes and Protocols for C.I. Acid Brown 121 in Leather Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 121 is a triazo anionic dye utilized in the leather industry for achieving a dull yellowish-brown hue.[1] As an acid dye, its application is primarily on substrates with cationic properties under acidic conditions, such as chrome-tanned leather. The interaction between the anionic sulfonic acid groups of the dye and the positively charged amino groups of collagen fibers in leather forms strong ionic bonds, leading to effective dye fixation.[2] This document provides detailed application notes, a generalized experimental protocol for the use of this compound in leather dyeing research, and methodologies for performance evaluation.
Dye Characteristics
A summary of the key characteristics of this compound is presented below.
| Property | Description |
| C.I. Name | Acid Brown 121 |
| C.I. Number | 33520 |
| CAS Number | 6487-04-3 |
| Chemical Class | Triazo Dye |
| Appearance | Brown Powder |
| Hue | Dull Yellowish Brown |
| Solubility | Soluble in water |
Quantitative Data
Experimental Protocols
A generalized protocol for the application of this compound to chrome-tanned leather is detailed below. This protocol can be adapted and optimized based on the specific leather substrate and desired depth of shade.
Materials and Equipment
-
Chrome-tanned leather (neutralized)
-
This compound
-
Formic acid (85%)
-
Fatliquor
-
Laboratory-scale dyeing drum
-
Water bath or other temperature control system
-
pH meter
-
Standard laboratory glassware
Dyeing Workflow Diagram
Caption: A generalized workflow for the dyeing of chrome-tanned leather with acid dyes.
Detailed Dyeing Procedure
-
Preparation of Leather: Begin with neutralized, chrome-tanned leather. The weight of all chemicals is based on the shaved weight of the leather.
-
Wetting Back: To ensure the leather is fully wetted, drum it in 200% water at 35°C for 30 minutes.[2]
-
Dyeing:
-
Dissolve the required amount of this compound (e.g., 2-5% of the leather weight) in hot water.
-
Add the dye solution to the dyeing drum.
-
Run the drum for 30-45 minutes to allow for dye penetration.
-
To fix the dye, gradually add formic acid to the dyebath to lower the pH to the optimal range for acid dyes (typically pH 2.5 - 4.5).[2]
-
Continue to run the drum for an additional 30-45 minutes to ensure complete fixation.[2]
-
-
Washing and Rinsing: After dyeing, thoroughly rinse the leather with water until the water runs clear to remove any unfixed dye.[2]
-
Fatliquoring: Treat the dyed leather with a suitable fatliquor to impart softness and other desired physical properties.
-
Drying and Finishing: The leather is then dried and undergoes subsequent finishing processes as required.
Signaling Pathways and Mechanisms
The dyeing of chrome-tanned leather with acid dyes is based on the principle of ionic bonding. Under acidic conditions, the amino groups of the collagen fibers in the leather become protonated, resulting in a net positive charge on the leather surface. Acid dyes, such as this compound, are anionic in nature due to the presence of sulfonic acid groups. The negatively charged dye molecules are attracted to the positively charged sites on the leather, forming strong ionic bonds.
Dye-Leather Interaction Diagram
Caption: The mechanism of ionic bonding between an acid dye and chrome-tanned leather.
Performance Evaluation Protocols
To assess the performance of this compound, standardized test methods should be employed. The following are the relevant ISO standards for determining the color fastness of dyed leather.
Color Fastness Testing
| Fastness Property | ISO Standard | Description |
| Light Fastness | ISO 105-B02 | This method determines the resistance of the leather's color to a standard artificial light source, typically a Xenon arc lamp, which simulates daylight. The fading of the leather is compared against a set of blue wool standards. |
| Washing Fastness | ISO 105-C06 | This standard assesses the resistance of the color to domestic and commercial laundering procedures. The test evaluates both the color change of the leather and the degree of staining on adjacent multifiber fabrics. |
| Rubbing Fastness | ISO 105-X12 | This test measures the amount of color transferred from the leather surface to a standard white cloth under both dry and wet conditions. |
| Perspiration Fastness | ISO 105-E04 | This method evaluates the resistance of the leather's color to the effects of simulated human perspiration, under both acidic and alkaline conditions. |
| Water Fastness | ISO 11642 | This standard determines the resistance of the leather's color to the prolonged action of water. |
The results of these tests are typically rated on a grey scale from 1 (poor) to 5 (excellent) for color change and staining. For light fastness, a blue wool scale from 1 (very low fastness) to 8 (very high fastness) is used.
Conclusion
While this compound is established as a triazo acid dye for leather applications, there is a notable absence of publicly available quantitative performance data. The provided protocols offer a standardized framework for researchers to systematically evaluate the efficacy of this dye. It is imperative that comprehensive testing is conducted to determine the specific fastness properties and optimal application parameters for this compound on various types of leather to ascertain its suitability for specific end-uses.
References
Application Notes and Protocols: C.I. Acid Brown 121 as a Potential Tracer in Hydrological Studies
Disclaimer: There is a notable lack of specific published data on the use of C.I. Acid Brown 121 as a tracer in hydrological studies. The following application notes and protocols are therefore based on the general principles of using dye tracers in hydrology, with specific considerations for acid and azo dyes. Researchers should conduct preliminary laboratory and small-scale field tests to determine the suitability of this compound for their specific research conditions.
Introduction
Hydrological tracing is a critical technique for understanding groundwater and surface water flow paths, travel times, and contaminant transport. Dye tracers are frequently employed due to their high detectability and ease of use. This compound, a trisazo dye, presents as a potential, visually detectable (non-fluorescent) tracer for such studies. Its utility, however, must be carefully evaluated against its environmental persistence and potential toxicity. These notes provide a framework for the potential application of this compound in hydrological research.
Chemical and Physical Properties of this compound:
| Property | Value |
| C.I. Name | Acid Brown 121 |
| C.I. Number | 33520 |
| CAS Number | 6487-04-3 |
| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ |
| Molecular Weight | 798.58 g/mol |
| Appearance | Dark yellow-light brown powder |
| Solubility | Soluble in water, forming a brown solution[1] |
Environmental Considerations and Toxicity
This compound is a member of the azo dye class. Azo dyes are known for their persistence in the environment and the potential for their breakdown products, aromatic amines, to be carcinogenic.[2] The discharge of synthetic dyes into water bodies can decrease sunlight penetration, which in turn inhibits photosynthesis and plant growth.[3] While many dyes used in tracing have low to moderate toxicity at recommended concentrations, the specific ecotoxicity of this compound has not been extensively documented in the context of hydrological studies.[4] Therefore, its use should be approached with caution, and a thorough risk assessment is mandatory before any field application.
Experimental Protocols
The following protocols are generalized for the use of a colored dye tracer and should be adapted for the specific conditions of the study site.
Preliminary Laboratory Evaluation
Objective: To determine the detectability, stability, and potential for adsorption of this compound in site-specific water and sediment.
Materials:
-
This compound
-
Water and sediment samples from the intended study site
-
Spectrophotometer
-
Laboratory glassware
-
Filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
Create a calibration curve:
-
Prepare a series of dilutions from the stock solution in site water.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), determined by a spectral scan.
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Adsorption Test:
-
Add a known concentration of the dye solution to a known mass of site sediment in a flask.
-
Agitate the mixture for a predetermined time (e.g., 24 hours).
-
Filter the solution and measure the final dye concentration using the spectrophotometer.
-
Calculate the amount of dye adsorbed to the sediment.
-
-
Stability Test:
-
Expose a dye solution to sunlight and monitor its concentration over time to assess photodegradation.
-
Monitor the concentration of a dye solution in site water over time to assess biodegradation.
-
Field Application: Qualitative Tracer Test
Objective: To determine the connection between a point of injection (e.g., a sinkhole) and a point of resurgence (e.g., a spring).
Materials:
-
Pre-weighed this compound
-
Injection equipment (e.g., buckets, funnels)
-
Sampling bottles
-
Field notebook and labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-injection Sampling: Collect background water samples from all potential monitoring locations to establish baseline color and turbidity.
-
Dye Injection:
-
Dissolve the pre-weighed dye in a sufficient volume of site water to ensure it is fully dissolved.
-
Introduce the dye solution into the injection point as a slug.
-
Record the exact time and volume of injection.
-
-
Monitoring:
-
Visually monitor the resurgence points for the appearance of the brown dye.
-
Collect water samples at regular intervals from all monitoring locations.
-
-
Sample Analysis:
-
Visually compare post-injection samples to the pre-injection background samples.
-
For more quantitative results, analyze the samples using a spectrophotometer and the previously established calibration curve.
-
Field Application: Quantitative Tracer Test
Objective: To determine hydrological parameters such as travel time, velocity, and dispersion.
Materials:
-
Same as for the qualitative test.
-
Automated water samplers (optional).
-
Flow meter to measure discharge at the resurgence point.
Procedure:
-
Pre-injection:
-
Install automated samplers or establish a manual sampling schedule at the primary resurgence point.
-
Measure the discharge (Q) of the resurgence.
-
-
Dye Injection: Inject a known mass (M) of the dye.
-
Intensive Sampling: Collect samples at a high frequency, especially around the expected arrival time of the tracer.
-
Data Analysis:
-
Analyze the concentration of the dye in each sample.
-
Plot a concentration-time (breakthrough) curve.
-
From the breakthrough curve, determine:
-
First arrival time.
-
Peak concentration time.
-
Mean residence time.
-
Percentage of dye recovery.
-
-
Data Presentation
Quantitative data from a tracer test should be summarized for clarity.
Table 1: Hypothetical Breakthrough Curve Data
| Time (hours) | Concentration (mg/L) |
| 0 | 0.00 |
| 12 | 0.00 |
| 24 | 0.05 |
| 36 | 0.80 |
| 48 | 2.50 |
| 60 | 1.20 |
| 72 | 0.30 |
| 84 | 0.02 |
| 96 | 0.00 |
Table 2: Calculated Hydrological Parameters
| Parameter | Value |
| Distance (Injection to Resurgence) | 5.2 km |
| Discharge (Q) | 0.5 m³/s |
| Mass of Dye Injected (M) | 1.0 kg |
| First Arrival Time | 24 hours |
| Peak Concentration Time | 48 hours |
| Mean Travel Time | 55 hours |
| Peak Velocity | 108.3 m/hr |
| Mean Velocity | 94.5 m/hr |
| Dye Recovery | 85% |
Visualizations
Caption: Workflow for a hydrological tracer study.
Caption: Conceptual model of a tracer experiment.
References
Application Notes and Protocols for the Removal of C.I. Acid Brown 121 from Wastewater
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of C.I. Acid Brown 121, a trisazo acid dye, from wastewater. The protocols are based on established methods for the treatment of textile effluents containing similar azo dyes. The primary methods covered include adsorption, advanced oxidation processes (AOPs), and biological treatment.
Introduction to this compound and Treatment Strategies
This compound (CAS No. 6487-04-3) is a water-soluble anionic dye used in the textile and leather industries.[1][2] Its complex aromatic structure makes it resistant to degradation by conventional wastewater treatment methods.[3][4] Effective removal of this dye is crucial to mitigate its environmental impact. The primary strategies for its removal from wastewater involve physical, chemical, and biological approaches.
Treatment technologies include:
-
Adsorption: A widely used method due to its efficiency and simplicity, employing materials like activated carbon, clays, and biosorbents to bind the dye molecules.[5][6][7]
-
Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals (e.g., hydroxyl radicals) to break down the complex dye structure into simpler, less harmful compounds.[8][9][10]
-
Biological Treatment: This method utilizes microorganisms under aerobic or anaerobic conditions to biodegrade the dye.[3][11][12]
Adsorption-Based Removal of this compound
Adsorption is a highly effective method for dye removal from aqueous solutions.[5][7] The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
General Experimental Protocol for Adsorption Studies
This protocol describes a batch adsorption experiment to evaluate the efficiency of a selected adsorbent for the removal of this compound.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Selected adsorbent (e.g., activated carbon, bentonite clay, or a biosorbent)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker
-
Spectrophotometer
-
pH meter
-
Filter paper or centrifuge
Procedure:
-
Preparation of Dye Solutions: Prepare a series of standard solutions of this compound of known concentrations from the stock solution.
-
Batch Adsorption Experiments:
-
Take a fixed volume of the dye solution of a specific initial concentration in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH. Acidic pH is often favorable for the adsorption of acid dyes.[4][13]
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a specified period.
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the dye in the supernatant using a spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
The adsorption capacity at equilibrium (qₑ, in mg/g) can be calculated as: qₑ = [(C₀ - Cₑ) * V] / W where V is the volume of the solution (L) and W is the mass of the adsorbent (g).
-
Data Presentation: Adsorption Parameters
The following table summarizes typical experimental conditions for the adsorption of acid dyes, which can be adapted for this compound.
| Parameter | Range/Value | Reference |
| Initial Dye Concentration | 10 - 250 mg/L | [14][15] |
| Adsorbent Dose | 0.1 - 10 g/L | [7][16] |
| pH | 2 - 8 | [13][14] |
| Contact Time | 30 - 180 minutes | [15] |
| Temperature | 25 - 45 °C | [4] |
Experimental Workflow for Adsorption Studies
Advanced Oxidation Processes (AOPs) for Degradation
AOPs are effective for the degradation of recalcitrant organic pollutants like azo dyes.[10] These processes rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH).[8][17]
Protocol for Photocatalytic Degradation
This protocol details the photocatalytic degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂ or ZnO) under UV or visible light irradiation.
Materials:
-
This compound solution
-
Photocatalyst (e.g., ZnO or TiO₂ nanoparticles)
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Spectrophotometer
-
pH meter
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation: Prepare a solution of this compound with a known initial concentration.
-
Photocatalytic Reaction:
-
Sampling and Analysis:
-
Calculation of Degradation Efficiency:
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
-
Data Presentation: AOP Parameters
The following table presents typical experimental conditions for the photocatalytic degradation of acid dyes.
| Parameter | Range/Value | Reference |
| Initial Dye Concentration | 10 - 50 mg/L | [20] |
| Catalyst Loading | 0.5 - 2 g/L | [18] |
| pH | 3 - 9 | [20] |
| Irradiation Time | 60 - 180 minutes | [20] |
| Light Source | UV Lamp / Visible Light | [20][21] |
Mechanism of Photocatalytic Degradation
Biological Treatment
Biological treatment methods employ microorganisms to break down dye molecules.[12] Both anaerobic and aerobic processes can be effective, often used in combination for complete mineralization.[3]
Protocol for Anaerobic-Aerobic Biological Treatment
This protocol outlines a two-stage biological treatment process for the decolorization and degradation of this compound.
Materials:
-
Anaerobic reactor (e.g., Upflow Anaerobic Sludge Blanket - UASB)
-
Aerobic reactor (e.g., sequencing batch reactor - SBR)
-
Microbial consortium (acclimatized sludge)
-
Nutrient medium (containing carbon source, nitrogen, phosphorus)
-
This compound wastewater
-
Analytical equipment for measuring color, Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD)
Procedure:
-
Acclimatization: Acclimatize the microbial sludge to the dye by gradually increasing the concentration of this compound in the feed.
-
Anaerobic Stage:
-
Feed the wastewater containing the dye and nutrients into the anaerobic reactor.
-
The azo bonds of the dye are typically cleaved under anaerobic conditions, leading to decolorization.[3]
-
Monitor the effluent for color removal and COD reduction.
-
-
Aerobic Stage:
-
Transfer the effluent from the anaerobic reactor to the aerobic reactor.
-
The aromatic amines, which are byproducts of anaerobic degradation, are further broken down under aerobic conditions.[3]
-
Monitor the final effluent for COD, BOD, and residual color.
-
Data Presentation: Biological Treatment Performance
The following table shows typical performance data for the biological treatment of acid dyes.
| Parameter | Anaerobic Stage | Aerobic Stage | Overall Removal | Reference |
| Color Removal | 80-95% | - | >95% | [11] |
| COD Reduction | 30-50% | 70-90% | >90% | [3] |
| Hydraulic Retention Time | 12-24 hours | 8-16 hours | - | [11] |
Logical Flow of Anaerobic-Aerobic Treatment
Analytical Methods for Monitoring
Accurate monitoring of the dye concentration is essential for evaluating the performance of any treatment process.
-
UV-Visible Spectrophotometry: This is the most common method for determining the concentration of the dye in solution by measuring its absorbance at the wavelength of maximum absorption (λmax).
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of organically bound carbon, providing an indication of the extent of mineralization of the dye.
-
Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): These are standard parameters used to assess the overall organic pollution load in the wastewater before and after treatment.
Conclusion
The removal of this compound from wastewater can be effectively achieved through various methods, including adsorption, advanced oxidation processes, and biological treatment. The choice of the most suitable method depends on factors such as the initial dye concentration, the required level of treatment, and economic considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to develop and optimize treatment strategies for wastewater containing this and similar acid dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. specialchem.com [specialchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 6. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]
- 7. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Adsorption of acid dyes from aqueous solutions onto acid-activated bentonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deswater.com [deswater.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. scienceworldjournal.org [scienceworldjournal.org]
- 21. deswater.com [deswater.com]
Application Notes and Protocols for the Degradation of C.I. Acid Brown 121 via Fenton Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 121 is a trisazo dye, characterized by its complex aromatic structure which makes it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly Fenton oxidation, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately, to carbon dioxide and water. This document provides a detailed overview of the application of Fenton oxidation for the degradation of this compound, including optimized experimental parameters derived from studies on similar azo dyes, a comprehensive experimental protocol, and visualizations of the process.
Data Presentation: Optimized Conditions for Azo Dye Degradation using Fenton Oxidation
The following table summarizes optimal experimental conditions for the degradation of various azo dyes using the Fenton process, which can serve as a starting point for the optimization of this compound degradation.
| Parameter | Optimal Range/Value | Dye Example(s) | Degradation Efficiency | Reference(s) |
| pH | 2.5 - 4.0 | Acid Light Yellow 2G, Acid Red B, Drimaren Orange HF 2GL | >90% | [1][2][3] |
| [Fe²⁺] | 0.1 - 0.35 mmol/L | Acid Light Yellow 2G, Acid Red B | ~95% | [1][4] |
| [H₂O₂] | 0.6 - 3.56 mmol/L | Acid Light Yellow 2G, Acid Red B | >96% | [1][4] |
| [H₂O₂]/[Fe²⁺] Molar Ratio | 6:1 - 10:1 | General Azo Dyes | High | [1][4] |
| Temperature (°C) | 20 - 40 | Acid Red B, Drimaren Orange HF 2GL | High | [3][4] |
| Reaction Time (min) | 5 - 80 | Acid Light Yellow 2G, Drimaren Orange HF 2GL | >90% | [1][3] |
| Initial Dye Conc. (mg/L) | 20 - 300 | Acid Light Yellow 2G, Drimaren Orange HF 2GL | >90% | [1][3] |
Experimental Protocols
This protocol provides a general procedure for the degradation of this compound using Fenton oxidation in a laboratory setting.
1. Materials and Reagents:
-
This compound (CAS: 6487-04-3)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, 98%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers, pipettes, and other standard laboratory glassware
2. Preparation of Stock Solutions:
-
Dye Stock Solution (e.g., 1 g/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of deionized water.
-
Ferrous Sulfate Stock Solution (e.g., 0.1 M): Dissolve 27.8 g of FeSO₄·7H₂O in 1 L of deionized water. Acidify with a few drops of concentrated H₂SO₄ to prevent the oxidation of Fe²⁺.
-
Hydrogen Peroxide Solution (e.g., 1 M): Prepare by diluting the 30% H₂O₂ stock solution. The exact concentration should be determined by titration with standard potassium permanganate.
-
Acid and Base Solutions (e.g., 1 M H₂SO₄ and 1 M NaOH): For pH adjustment.
3. Experimental Procedure:
-
Reaction Setup: In a beaker, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 50 mg/L) and a total reaction volume (e.g., 200 mL). Place the beaker on a magnetic stirrer.
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value (typically around 3.0) using 1 M H₂SO₄ or 1 M NaOH while stirring.[1][2][3]
-
Initiation of the Fenton Reaction: Add the required volume of the FeSO₄ stock solution to the beaker to reach the desired Fe²⁺ concentration (e.g., 0.2 mM). Allow it to mix for a few minutes. Then, add the required volume of the H₂O₂ solution to initiate the Fenton reaction (e.g., 1.2 mM).
-
Reaction and Sampling: Start a timer immediately after the addition of H₂O₂. At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture (e.g., 3 mL).
-
Quenching the Reaction: Immediately quench the reaction in the collected sample by adding a small amount of a strong base (e.g., 1 M NaOH) to raise the pH above 8. This will precipitate the iron as ferric hydroxide and stop the generation of hydroxyl radicals.
-
Sample Analysis: Centrifuge or filter the quenched sample to remove the precipitated iron hydroxide. Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a spectrophotometer. The λ_max should be determined beforehand by scanning the UV-Vis spectrum of the initial dye solution.
-
Calculation of Degradation Efficiency: The degradation efficiency (in %) can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
4. Optimization of Parameters:
To achieve the highest degradation efficiency, it is crucial to optimize the key reaction parameters. This can be done by systematically varying one parameter at a time while keeping others constant. The parameters to optimize include:
-
Initial pH (e.g., testing values from 2.0 to 6.0)
-
Fe²⁺ concentration
-
H₂O₂ concentration (and the [H₂O₂]/[Fe²⁺] molar ratio)
-
Initial dye concentration
-
Reaction temperature
Visualizations
The following diagrams illustrate the key aspects of the Fenton oxidation process for this compound degradation.
Caption: Fenton Reaction Mechanism for Hydroxyl Radical Generation.
Caption: Experimental Workflow for Fenton Oxidation of this compound.
Caption: Generalized Degradation Pathway of Azo Dyes by Fenton Oxidation.
References
Application Note: Electrochemical Detection of C.I. Acid Brown 121
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 121 is a trisazo dye utilized in the textile and leather industries. The monitoring of such dyes in industrial effluents and final products is crucial for environmental protection and quality control. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for the detection of electroactive organic molecules like azo dyes. This application note provides a generalized protocol for the electrochemical detection of this compound, based on established methods for other azo dyes.
The fundamental principle behind the electrochemical detection of azo dyes lies in the reduction of the azo group (-N=N-) at an electrode surface.[1][2] This process generates a measurable electrical signal (current) that is proportional to the concentration of the dye. By employing sensitive voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), trace amounts of the dye can be quantified. The use of modified electrodes can further enhance the sensitivity and selectivity of the detection.[3][4]
Principle of Detection
The electrochemical detection of this compound is based on the reduction of its three azo groups. This is typically an irreversible process involving the transfer of electrons and protons. The general reaction at the electrode surface can be represented as:
R-N=N-R' + 2ne⁻ + 2nH⁺ → R-NHₙ-NHₙ-R'
The potential at which this reduction occurs and the magnitude of the resulting current are dependent on the experimental conditions, including the pH of the supporting electrolyte, the scan rate, and the nature of the working electrode.
Experimental Setup and Protocols
This section outlines a general protocol for the electrochemical detection of this compound. Optimization of these parameters is essential for achieving the best analytical performance.
Reagents and Materials
-
Working Electrode: Glassy Carbon Electrode (GCE) or a modified electrode (e.g., Bentonite modified Graphite Paste Electrode).[3]
-
Reference Electrode: Ag/AgCl (in 3M KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
Supporting Electrolyte: Phosphate buffer solution (PBS), Britton-Robinson buffer, or an acetate buffer solution are commonly used. The optimal pH should be determined experimentally, but a starting point in the acidic to neutral range is recommended.[1]
-
This compound Standard Stock Solution: Prepare a stock solution (e.g., 1 mM) in deionized water or a suitable solvent and store it in the dark.
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.
-
Inert Gas: Nitrogen or Argon for deoxygenating the solution.
Instrumentation
A potentiostat/galvanostat with the capability of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) is required.
Experimental Procedure
a. Electrode Preparation:
-
Polishing: Polish the working electrode with alumina slurry on a polishing pad to obtain a mirror-like surface.
-
Cleaning: Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water for a few minutes to remove any residual alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen.
b. Electrochemical Measurement:
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon atmosphere over the solution during the experiment.
-
Background Scan: Record a voltammogram of the supporting electrolyte alone to establish the background signal.
-
Analyte Addition: Add a known concentration of this compound to the electrochemical cell.
-
Voltammetric Analysis:
-
Cyclic Voltammetry (CV): Perform CV scans over a suitable potential range (e.g., +1.0 V to -1.0 V vs. Ag/AgCl) at a scan rate of 50 or 100 mV/s to investigate the electrochemical behavior of the dye.
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For quantitative analysis, use DPV or SWV. Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s. These parameters should be optimized for the specific analyte and electrode system.
-
-
Quantification: A calibration curve can be constructed by plotting the peak current against the concentration of this compound. The concentration of the dye in unknown samples can then be determined from this curve.
Quantitative Data Summary
Since no specific data for the electrochemical detection of this compound is available, the following table summarizes representative quantitative data for the detection of other azo dyes using various electrochemical methods. This provides an expected range of performance for a newly developed method.
| Dye | Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Lanaset Red G (a metal complex azo dye) | Bentonite modified Graphite Paste Electrode | SWV | Not Specified | 0.00065 | [3] |
| Amaranth | Screen-Printed Carbon Electrode | CV | Not Specified | Not Specified | [1] |
| Solvent Orange 7 | Poly(aminosulfonic acid)-modified GCE | Not Specified | 0.04 - 1.0 and 1.0 - 12.0 | 0.004 | [4] |
| Methyl Orange | Organosmectite-modified electrode | SWV | 0.1 - 1.6 | 0.04 | [4] |
Visualizations
Signaling Pathway
Caption: Electrochemical reduction of the azo group in this compound.
Experimental Workflow
Caption: Workflow for the electrochemical detection of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C.I. Acid Brown 121 Staining for Specific Tissues
Disclaimer: C.I. Acid Brown 121 is not widely documented for specific histological applications. The following guidelines are based on the general principles of acid dye staining and are intended to serve as a starting point for developing and optimizing a staining protocol for your specific tissue of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a trisazo-class acid dye.[1] In industrial applications, it is used for coloring materials such as leather and inks.[2][3] Like other acid dyes, it is an anionic compound, meaning it carries a negative charge.
Q2: What is the principle of staining with an acid dye like this compound?
The fundamental principle of acid dye staining is the electrostatic attraction between the negatively charged anionic dye molecules and positively charged cationic components in the tissue.[4] These positively charged sites are primarily amino groups found in proteins within the cytoplasm, muscle, and connective tissues. The intensity of the staining is highly dependent on the pH of the staining solution.[4][5] An acidic environment increases the number of positively charged groups on tissue proteins, which leads to stronger binding of the anionic dye.[4][6]
Q3: What are the key parameters to optimize for a new staining protocol with this compound?
When developing a new staining protocol, the following parameters are critical to optimize:
-
Dye Concentration: The concentration of the dye in the staining solution will directly influence the staining intensity.
-
pH of the Staining Solution: The acidity of the staining solution is a crucial factor for controlling the binding of the acid dye to the tissue.
-
Staining Time: The duration of exposure to the dye will affect the depth of the color.
-
Differentiation: A brief rinse in a weak acid solution can help remove excess, non-specifically bound dye, thereby improving contrast.
-
Fixation Method: The type of fixative used can alter the availability of binding sites on the tissue.
General Protocol Development Guide for this compound
This guide provides a systematic approach to developing a staining protocol for this compound. It is essential to test a range of conditions to determine the optimal parameters for your specific tissue type.
Step 1: Deparaffinization and Rehydration
This is a standard procedure for formalin-fixed, paraffin-embedded tissue sections.
| Reagent | Incubation Time | Number of Changes |
| Xylene | 5 minutes each | 2 |
| 100% Ethanol | 3 minutes each | 2 |
| 95% Ethanol | 3 minutes each | 2 |
| 70% Ethanol | 3 minutes | 1 |
| Distilled Water | 3 minutes each | 2 |
Step 2: Staining with this compound
This step requires optimization. It is recommended to test a matrix of conditions for dye concentration, pH, and incubation time.
Preparation of Staining Solutions: Prepare a stock solution of this compound (e.g., 1% w/v in distilled water). From this stock, prepare a range of working concentrations. Adjust the pH of each working solution using a weak acid, such as acetic acid.
Optimization Parameters:
| Parameter | Starting Range to Test | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) | To determine the optimal dye concentration for desired staining intensity. |
| pH of Staining Solution | 2.5 - 5.5 | To find the optimal pH for binding of the anionic dye to tissue proteins.[4][5] |
| Incubation Time | 1 - 10 minutes | To establish the necessary time for adequate staining without overstaining. |
Step 3: Differentiation (Optional)
A differentiation step can be used to remove excess stain and improve contrast.
| Reagent | Incubation Time |
| 0.2% - 1% Acetic Acid | 10 - 30 seconds |
Step 4: Dehydration, Clearing, and Mounting
This is a standard procedure to prepare the stained slides for coverslipping.
| Reagent | Incubation Time | Number of Changes |
| 95% Ethanol | 1 minute | 1 |
| 100% Ethanol | 1 minute each | 2 |
| Xylene (or substitute) | 2 minutes each | 2 |
Finally, mount the coverslip with a permanent mounting medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Staining or Weak Staining | 1. Incorrect pH: The pH of the staining solution may be too high, preventing the binding of the anionic dye. 2. Low Dye Concentration: The concentration of the dye may be insufficient. 3. Short Staining Time: The incubation time may not be long enough for the dye to penetrate and bind to the tissue. 4. Inadequate Deparaffinization: Residual paraffin wax can block the tissue from the aqueous stain. | 1. Lower the pH of the staining solution by adding a small amount of acetic acid. Test a range of pH values (e.g., 2.5-5.5).[4][5] 2. Increase the concentration of this compound in the staining solution. 3. Increase the incubation time in the staining solution. 4. Ensure complete removal of paraffin by using fresh xylene and alcohols. |
| Overstaining | 1. High Dye Concentration: The dye solution may be too concentrated. 2. Long Staining Time: The tissue may have been left in the staining solution for too long. 3. Low pH: A very low pH can lead to excessive binding of the dye. | 1. Decrease the concentration of this compound. 2. Reduce the incubation time. 3. Introduce or prolong a differentiation step with a weak acid solution (e.g., 0.2% acetic acid). |
| Uneven Staining | 1. Incomplete Mixing: The staining solution was not well-mixed. 2. Slides Not Fully Immersed: Parts of the tissue section were not in contact with the staining solution. 3. Uneven Fixation: The tissue was not uniformly fixed. | 1. Ensure the staining solution is thoroughly mixed before use. 2. Use a staining jar with sufficient volume to completely cover the slides. 3. Ensure consistent and adequate fixation of the tissue. |
| Non-Specific Staining or High Background | 1. Contaminated Staining Solution: The staining solution may be old or contain precipitates. 2. Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | 1. Prepare a fresh staining solution and filter it before use. 2. Ensure thorough rinsing after the staining and differentiation steps. |
Visualizations
Caption: Workflow for developing a this compound staining protocol.
Caption: A decision tree for troubleshooting common staining issues.
References
Troubleshooting uneven dyeing with C.I. Acid Brown 121
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Acid Brown 121.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble, anionic dye belonging to the trisazo chemical class.[1][2] Its Colour Index Number is 33520, and its CAS Registry Number is 6487-04-3.[1][3] It is primarily used for dyeing protein-based fibers such as wool, silk, and nylon, as well as other materials like leather.[2][4] The "acid" in its name refers to the acidic conditions typically required for the dyeing process, which facilitates the formation of strong bonds between the dye molecules and the fiber.[4]
Q2: What are the main properties of this compound?
A2: this compound typically appears as a brown powder with a dull yellowish-brown hue when dissolved.[2] It is soluble in water, a key characteristic for its application in dye baths.[1][2] The molecular formula is C28H16N8Na2O14S2, and its molecular weight is approximately 798.58 g/mol .[1]
Q3: What are the general conditions for dyeing with acid dyes like this compound?
A3: Dyeing with acid dyes generally requires an acidic environment (low pH), elevated temperatures, and often the use of electrolytes or leveling agents to ensure even color deposition.[5][6] The process typically involves gradually heating the dye bath to near boiling, holding it at that temperature, and then allowing it to cool.[5][7] Proper agitation is also crucial to prevent localized color concentration.[8]
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing is a common issue that can arise from several factors in the experimental process. This guide will walk you through a systematic approach to identify and resolve the root cause of uneven coloration.
Q4: My dyed substrate shows patches of lighter and darker color. What is the most likely cause?
A4: The most common causes of patchy or uneven dyeing, also known as poor leveling, are related to procedural and chemical parameters. These can include:
-
Improper substrate preparation: The material must be thoroughly cleaned and pre-wetted to ensure uniform dye uptake.[9]
-
Incorrect dye dissolution: Dye powder that is not fully dissolved can lead to specks or blotches of concentrated color.[9]
-
Rapid temperature increase: Heating the dye bath too quickly can cause the dye to "strike" the fabric too fast, leading to an uneven application.[9][10]
-
Inadequate agitation: Insufficient stirring or movement of the substrate in the dye bath can result in dye pooling in folds or creases.[8][9]
-
Incorrect timing of acid addition: Adding the acid too early can cause the dye to fix prematurely and unevenly.[9][11]
-
Overcrowding of the dye bath: Too much material in a small volume of water can prevent even dye distribution.[9]
To begin troubleshooting, review your dyeing protocol against these common errors.
Q5: How does pH affect the evenness of dyeing with this compound?
A5: The pH of the dye bath is a critical factor in controlling the rate of dye uptake.[5][8] In an acidic solution, protein fibers like wool and nylon develop positive charges, which attract the negatively charged anionic dye molecules.[5][12] If the pH is too low at the beginning of the dyeing process, the dye will rush onto the fiber too quickly, resulting in poor leveling.[5][10]
For optimal results, it is often recommended to start the dyeing process at a near-neutral pH and gradually lower it by adding acid after the dye has had time to evenly distribute throughout the material.[9][11] A buffered pH system can also help maintain a stable dyeing environment.[13]
Q6: What is the role of temperature in achieving a level dyeing?
A6: Temperature influences both the rate of dye diffusion and the swelling of the fibers.[5][14][15] Dyeing should be started at a lower temperature (e.g., 40°C) to allow for the even absorption of the dye, followed by a gradual increase in temperature (e.g., 1-2°C per minute) to a simmer or boil (around 90-100°C).[6][8][10] This controlled temperature ramp-up is crucial for level dyeing.[14] Holding the dye bath at the maximum temperature for a sufficient duration (e.g., 30-60 minutes) ensures proper dye fixation.[6][7]
Q7: Can auxiliary chemicals help in preventing uneven dyeing?
A7: Yes, leveling agents are commonly used to promote even dyeing.[16][17][18] These agents work by either forming a complex with the dye to slow down its uptake or by competing with the dye for sites on the fiber, thereby ensuring a more uniform distribution.[19] Leveling agents can be particularly helpful when working with dyes that have a high strike rate.[9]
Data Presentation
Table 1: Effect of pH on Dye Exhaustion and Levelness
| pH of Dye Bath | Dye Exhaustion (%) | Visual Levelness Rating (1-5, 5=Excellent) |
| 3.0 | 95 | 2 |
| 4.5 | 92 | 4 |
| 5.5 | 88 | 5 |
| 6.5 | 75 | 5 |
Note: Data are representative and may vary based on substrate and other process parameters.
Table 2: Effect of Temperature Ramp Rate on Levelness
| Temperature Ramp Rate (°C/min) | Time to Reach 95°C (min) | Visual Levelness Rating (1-5, 5=Excellent) |
| 1 | 55 | 5 |
| 3 | 18.3 | 3 |
| 5 | 11 | 2 |
Note: Assumes a starting temperature of 40°C.
Experimental Protocols
Protocol 1: Standard Dyeing Procedure for this compound on Wool Yarn
-
Scouring: Wash the wool yarn with a neutral detergent to remove any impurities. Rinse thoroughly.
-
Pre-wetting: Soak the yarn in water for at least 30 minutes before dyeing.[9]
-
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the weight of the fiber (e.g., 1% of the weight of fiber for a medium shade).
-
Create a paste of the dye powder with a small amount of hot water (not boiling) to ensure it is fully dissolved.[9]
-
Add the dissolved dye to the dye bath, ensuring a liquor ratio of at least 20:1 (20 mL of water for every 1 gram of fiber).
-
-
Dyeing Process:
-
Add the pre-wetted yarn to the dye bath at approximately 40°C.
-
Agitate gently for 10 minutes to allow for even dye distribution.[11]
-
Gradually increase the temperature to 95-100°C over 30-45 minutes.[7]
-
After reaching the target temperature, add the required amount of acid (e.g., acetic acid or citric acid) to lower the pH to the desired range (e.g., 4.5-5.5).[10]
-
Hold the temperature for 30-60 minutes, stirring periodically.[7]
-
-
Rinsing and Drying:
-
Allow the dye bath to cool slowly.
-
Remove the yarn and rinse with water of a similar temperature, gradually decreasing the water temperature until it runs clear.
-
Wash with a neutral detergent and rinse again.
-
Gently squeeze out excess water and air dry.
-
Protocol 2: Spectrophotometric Evaluation of Dye Levelness
-
Sample Preparation: After dyeing, select at least five different sections of the dyed material.
-
Measurement: Use a reflectance spectrophotometer to measure the color coordinates (e.g., CIELAB L, a, b*) of each section.
-
Calculation:
-
Calculate the average L, a, and b* values.
-
Determine the color difference (ΔE*) between each measurement point and the average.
-
A lower average ΔE* indicates more even dyeing.
-
Visualizations
Caption: A workflow for troubleshooting uneven dyeing.
Caption: Simplified mechanism of acid dye fixation on protein fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]
- 5. Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Leveling Acid Dyes: Premium Solutions for Textile Dyeing [accio.com]
- 8. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 10. autumnchem.com [autumnchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 13. Control Of PH Value in The Dyeing Process Of Nylon Acid Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 14. What are the influencing factors of acid dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 15. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 16. Acidic Leveling Agent FT - Guangzhou Jieneng Textile Technology Ltd. [jncice.com]
- 17. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 18. kemtex.co.uk [kemtex.co.uk]
- 19. Leveling agents: chemistry and performance [textiletoday.com.bd]
Improving the lightfastness of C.I. Acid Brown 121 on textiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the lightfastness of textiles dyed with C.I. Acid Brown 121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and on which textiles is it typically used?
A1: this compound is an acid dye.[1][2] Acid dyes are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to their chemical structure which forms ionic bonds with the amino groups in these fibers.[3][4]
Q2: What are the main factors that contribute to the poor lightfastness of acid dyes like this compound?
A2: The lightfastness of a dye is its ability to resist fading when exposed to light.[5] Several factors can contribute to poor lightfastness:
-
Dye Structure: The inherent chemical structure of the dye is a primary determinant. The energy from photons in sunlight can break down the chromophore (the color-giving part) of the dye molecule.[6]
-
Dye Concentration: Lighter shades tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[3][6]
-
Fiber Type: The chemical nature of the textile fiber and its interaction with the dye can influence the rate of fading.
-
Environmental Factors: The presence of moisture, humidity, and atmospheric pollutants can accelerate photodegradation.[7]
-
Finishing Agents: Certain chemical finishes, such as some cationic softeners or fixing agents, can negatively impact the lightfastness of the dyed textile.[5][6]
Q3: What are the primary strategies for improving the lightfastness of this compound?
A3: The main strategies involve either modifying the dyeing process or applying a post-treatment finish:
-
Optimizing the Dyeing Process: Ensuring proper pH, temperature, and time during dyeing is crucial for maximum dye fixation.[4][7] Thoroughly rinsing and soaping the fabric after dyeing removes unfixed dye, which has poor fastness properties.[5]
-
Application of UV Absorbers: These compounds are applied as a finish and function by absorbing harmful UV radiation before it can reach the dye molecules.[5][6]
-
Use of Antioxidants: Antioxidants can be used to inhibit the photo-oxidation process, which is a major pathway for dye degradation.[8]
-
Dye Selection: For applications requiring very high lightfastness, selecting a dye with a more stable chemical structure is often the most effective approach.[5][9]
Q4: How is lightfastness officially measured and rated?
A4: The internationally recognized standard for testing color fastness to light is ISO 105-B02.[10][11][12] This method uses a xenon arc lamp to simulate natural sunlight under controlled conditions.[13][14] The dyed textile sample is exposed alongside a set of standardized blue wool references, which have known lightfastness ratings from 1 (very poor) to 8 (outstanding). The lightfastness of the sample is determined by comparing its degree of fading to that of the blue wool references.[7][14]
Troubleshooting Guide
Issue 1: My textile dyed with this compound is fading rapidly upon light exposure.
| Potential Cause | Recommended Solution |
| Improper Dyeing Process | Ensure the dyeing process is optimized for maximum dye fixation. Control pH, temperature, and dyeing time according to established protocols for acid dyes on your specific fiber (e.g., nylon, wool).[4][15] After dyeing, perform a thorough soaping and rinsing to remove all unfixed surface dye, as this has significantly lower lightfastness.[5] |
| Low Dyeing Depth (Light Shade) | Lighter shades inherently have lower lightfastness.[3][6] If the application allows, consider increasing the dyeing depth. For light shades, using a high-performance lightfastness improver is critical. |
| No UV Protective Finish | The most direct way to improve lightfastness after dyeing is to apply a UV absorber. These chemical finishes absorb UV radiation, shielding the dye from photodegradation.[6][16][17] |
| Negative Interaction with Finishing Agents | Certain softeners or fixing agents can reduce lightfastness.[6][9] If you are using other chemical finishes, review their technical data sheets for any known negative effects on lightfastness and test your finished fabric accordingly. |
Issue 2: The application of a lightfastness improver is altering the shade of the fabric.
| Potential Cause | Recommended Solution |
| Inherent Color of the Finishing Agent | Some UV absorbers or other finishing agents may have a slight yellowing effect. Select a high-quality UV absorber that is specified as non-yellowing. Always conduct a trial on a small sample before treating a full batch. |
| Incorrect pH of the Finishing Bath | The pH of the application bath can affect both the stability of the finishing agent and the final shade of the dyed fabric. Follow the manufacturer's recommended pH for the specific lightfastness improver you are using. |
| High Treatment Temperature | Excessive heat during the drying or curing of the finish can sometimes cause shade changes. Ensure that the temperature and time are controlled according to the product's technical specifications.[18] |
Data Presentation
The following table presents representative data from a hypothetical experiment to improve the lightfastness of a nylon fabric dyed with this compound.
| Treatment | UV Absorber Concentration (% owf*) | Lightfastness Rating (ISO 105-B02) |
| Control (Untreated) | 0% | 3 |
| Treatment A | 1.0% | 4 |
| Treatment B | 2.0% | 4-5 |
| Treatment C | 3.0% | 5 |
*owf: on weight of fiber
Experimental Protocols
Protocol 1: Application of a UV Absorber by Exhaust Method
This protocol describes a general procedure for applying a UV absorber to a textile dyed with this compound.
-
Preparation:
-
Ensure the dyed fabric is thoroughly rinsed and neutralized after the dyeing process.
-
Prepare a treatment bath with softened water. Set the liquor ratio (the ratio of the weight of the liquid to the weight of the fabric), for example, at 1:20.
-
-
Bath Setup:
-
Adjust the pH of the bath to the range recommended by the UV absorber manufacturer (typically 4.5 - 5.5 for application on nylon) using acetic acid.
-
Add any required wetting or leveling agents to the bath.
-
Pre-dissolve the selected UV absorber (e.g., a benzotriazole or cinnamic acid ester derivative) in warm water and add it to the treatment bath.[18]
-
-
Treatment Process:
-
Introduce the dyed textile into the bath at a starting temperature of approximately 40°C.
-
Gradually raise the temperature to the manufacturer's recommended level (e.g., 70-80°C) over 20-30 minutes.
-
Hold at this temperature for 30 minutes, ensuring gentle agitation for even treatment.
-
-
Finishing:
-
Cool the bath down to approximately 40°C before draining.
-
Rinse the fabric with cold water.
-
Hydroextract (spin) to remove excess water and then dry the fabric at a controlled temperature (e.g., 100-130°C).
-
Protocol 2: Lightfastness Testing (Based on ISO 105-B02)
This protocol provides a simplified overview of the lightfastness testing procedure.
-
Specimen Preparation:
-
Exposure:
-
Evaluation:
-
Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the test specimen matches a specific grade on the Grey Scale for Assessing Change in Colour (e.g., Grade 3 or 4).
-
Identify which of the blue wool references shows a similar level of fading (contrast) as the test specimen.
-
The lightfastness rating of the specimen is the number of that blue wool reference.[14]
-
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. How to improve the light fastness of textiles? [utstesters.com]
- 7. testextextile.com [testextextile.com]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. How to improve color fastnessï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. fyitester.com [fyitester.com]
- 13. wewontech.com [wewontech.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. autumnchem.com [autumnchem.com]
- 16. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 17. download.atlantis-press.com [download.atlantis-press.com]
- 18. US5387262A - Process for increasing the lightfastness of dyed fabrics - Google Patents [patents.google.com]
C.I. Acid Brown 121 aggregation issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues of C.I. Acid Brown 121 in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a water-soluble, trisazo acid dye.[1][2][3] Its molecular structure is C₂₈H₁₆N₈Na₂O₁₄S₂.[2] Like many dyes with large aromatic structures, it has a tendency to self-associate or aggregate in aqueous solutions.[4] This aggregation can be problematic as it may alter the dye's spectroscopic properties, reduce its effective concentration, and lead to precipitation, causing inconsistencies in experimental results.
Q2: My this compound solution appears to have a precipitate or is not dissolving properly. What should I do?
Incomplete dissolution or precipitation can be early signs of aggregation. Here are some steps to improve solubility:
-
Use High-Purity Water: Start with deionized or distilled water to minimize ionic contaminants that can promote aggregation.
-
Apply Heat: Gently warming the solution while stirring can help break up aggregates and increase solubility.
-
Create a Paste: First, make a smooth paste of the dye powder with a small amount of hot water before adding the rest of the solvent. This can aid in initial dispersion.
-
Adjust pH: The solubility of acid dyes can be pH-dependent. Ensure the pH of your solution is not highly acidic, as strong acids can cause this compound to precipitate.[2][5]
Q3: How do common experimental parameters affect the aggregation of this compound?
Several factors strongly influence dye aggregation:
-
Concentration: Aggregation increases as the dye concentration rises.[4] Above a certain threshold, often referred to as the Critical Micelle Concentration (CMC), dye molecules will spontaneously form larger aggregates.[6][7]
-
pH: The pH of the solution is critical. For this compound, the addition of a strong acid like hydrochloric acid is known to cause brown precipitation, indicating that low pH promotes aggregation.[2][5] This is likely due to the protonation of the sulfonic acid groups, reducing electrostatic repulsion between dye molecules.
-
Ionic Strength: The presence of electrolytes (salts) in the solution generally promotes aggregation.[4] This "salting-out" effect occurs because the ions shield the charges on the dye molecules, reducing repulsion and allowing them to associate more easily.
-
Temperature: Increasing the temperature typically reduces aggregation by increasing the kinetic energy of the dye molecules, which favors the monomeric state.[4]
Q4: How can I detect if this compound is aggregating in my solution?
UV-Vis spectrophotometry is a common and effective method. Signs of aggregation include:
-
Deviation from Beer's Law: A non-linear relationship between absorbance and concentration is a classic indicator of aggregation.
-
Spectral Shifts: As aggregation occurs, you may observe a shift in the maximum absorption wavelength (λmax). Often, a new peak or shoulder will appear at a shorter wavelength (a hypsochromic or "blue" shift), which is characteristic of certain types of dye aggregates.[4][8][9]
-
Decreased Molar Absorptivity: The extinction coefficient at the monomer's λmax may decrease as the concentration of aggregates increases.[4][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent color intensity or unexpected absorbance readings. | Aggregation. Dye aggregates have different spectral properties than monomers, leading to variable readings. | 1. Dilute the solution to a concentration well below the expected aggregation threshold. 2. Measure absorbance immediately after preparation. 3. Control the temperature of your solutions. 4. Check for shifts in λmax which indicate aggregate formation.[4][8] |
| Precipitate forms after adding an acidic buffer or reagent. | Low pH-induced aggregation. this compound is known to precipitate in the presence of strong acids.[2][5] | 1. Measure the final pH of your solution. 2. If possible, use a less acidic buffer system. 3. If low pH is required, consider adding an organic co-solvent (e.g., ethanol) to reduce aggregation, but verify compatibility with your experiment.[4] |
| Solution becomes cloudy or forms a gel upon standing or cooling. | High concentration and/or low temperature. Concentrated dye solutions are more prone to aggregation, which can be exacerbated by lower temperatures. | 1. Prepare fresh solutions daily and avoid long-term storage, especially of concentrated stocks. 2. If a stock solution must be stored, gently warm and stir it before use to redissolve any aggregates. 3. Work with lower dye concentrations whenever possible. |
| Results are not reproducible when using different batches of buffer. | Variations in ionic strength. Small differences in salt concentration between buffer preparations can significantly impact the degree of aggregation. | 1. Use a precise and consistent protocol for buffer preparation. 2. Document the source and grade of all reagents used. 3. If investigating the effect of a specific compound, prepare all solutions from the same buffer stock to ensure a constant ionic background. |
Quantitative Data on Dye Aggregation
| Parameter | Description | Illustrative Value (for other Azo Dyes) | Factors Influencing Value |
| Critical Micelle Concentration (CMC) | The concentration at which dye molecules begin to spontaneously form aggregates (micelles).[6][10] | Values for different azo dyes can range from 10⁻⁶ M to 10⁻³ M.[8][11][12] | Decreases with increasing ionic strength; Increases with increasing temperature and presence of organic co-solvents. |
| Aggregation Number (N) | The average number of individual dye molecules that form a single aggregate. | For some trisazo dyes, aggregates can consist of two (dimers) or three (trimers) molecules.[11] | Increases with higher dye concentration and ionic strength. |
Note: The values in this table are for illustrative purposes only and are derived from studies on other azo dyes. Experimental determination is required to establish these parameters for this compound.
Experimental Protocols
Protocol: Spectrophotometric Analysis of Aggregation
This protocol describes how to use UV-Vis spectrophotometry to assess the aggregation of this compound.
Objective: To determine the concentration at which this compound begins to aggregate in a specific aqueous solution by observing deviations from Beer's Law and spectral shifts.
Materials:
-
This compound powder
-
High-purity (e.g., deionized) water or desired buffer
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to create a stock solution (e.g., 1x10⁻³ M). Gentle heating and stirring may be required. Allow the solution to return to room temperature.
-
Prepare a Dilution Series: Create a series of dilutions from the stock solution. A typical concentration range to investigate might be from 1x10⁻⁴ M down to 1x10⁻⁶ M.[8][11]
-
Acquire Absorption Spectra:
-
Set the spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 350-750 nm).
-
Use the same solvent/buffer as a blank to zero the instrument.
-
Measure the absorption spectrum for each dilution, starting with the most dilute sample and working towards the most concentrated.
-
-
Data Analysis:
-
Beer's Law Plot: Identify the λmax from the spectrum of the most dilute solution (presumed to be the monomer). Plot the absorbance at this λmax against the concentration for all samples. A linear plot indicates no aggregation, while a negative deviation from linearity at higher concentrations suggests aggregation.
-
Spectral Overlay: Overlay all the recorded spectra. Look for changes in the shape of the spectra, a decrease in the molar absorptivity at the monomer λmax, and the appearance of new peaks or shoulders at different wavelengths with increasing concentration.[4][8]
-
Visualizations
Below are diagrams illustrating key troubleshooting and conceptual workflows related to this compound aggregation.
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Key factors influencing the aggregation of this compound.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Brown 121 | 6487-04-3 [chemicalbook.com]
- 6. nanoscience.com [nanoscience.com]
- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
C.I. Acid Brown 121 dye bath stability and control
Welcome to the technical support center for C.I. Acid Brown 121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dye bath stability and control. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in dyeing processes.
Issue: Dye Precipitation or Poor Solubility
-
Question: My this compound dye bath is showing solid particles, or the dye is not dissolving completely. What could be the cause and how can I fix it?
-
Answer: Dye precipitation can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Improper Dissolution Technique: The dye powder may not have been properly pasted before being added to the bulk of the water.[1] It is crucial to first create a smooth paste of the dye powder with a small amount of hot water (around 50-60°C) before diluting it to the final volume.[2][3]
-
Water Hardness: The presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in hard water can react with the dye molecules to form insoluble salts, leading to precipitation.[3][4][5] Using deionized or softened water is highly recommended.[2] If that's not possible, the addition of a sequestering agent can help to chelate these metal ions and prevent them from interfering with the dye.[5][6]
-
Incorrect pH: Acid dyes have an optimal pH range for solubility and stability.[4] If the pH of the dye bath is too high or too low, the dye may become insoluble.[4] For this compound, ensure the pH is in the recommended range for leveling acid dyes.
-
Temperature: Low temperatures can decrease the solubility of some acid dyes.[1] Ensure the water used for dissolution is sufficiently hot. Some dyes that fall out of solution upon cooling can be restored by reheating.[1]
-
Issue: Uneven Dyeing (Poor Leveling)
-
Question: The color on my substrate is patchy and not uniform. How can I achieve a more level dyeing with this compound?
-
Answer: Uneven dyeing is a frequent problem and can be addressed by controlling several key parameters.
-
Rapid Initial Dye Uptake: If the dye is absorbed by the substrate too quickly, it doesn't have time to distribute evenly. This can be caused by:
-
Insufficient Leveling Agent: A suitable leveling agent can help to control the dye uptake rate and promote even distribution.[2][7] Anionic leveling agents compete for dye sites on the fiber, slowing down the absorption process.[7]
-
Overcrowding the Dye Bath: Ensure there is enough space for the substrate to move freely within the dye bath for uniform exposure to the dye.[1]
-
Inadequate Agitation: Gentle and consistent stirring is necessary to ensure an even concentration of dye throughout the bath.[1]
-
Issue: Poor Dye Bath Exhaustion
-
Question: After the dyeing process, a significant amount of this compound remains in the dye bath. How can I improve the dye uptake by the substrate?
-
Answer: Incomplete dye bath exhaustion can be due to several factors.
-
Incorrect pH: The pH of the dye bath is critical for the fixation of acid dyes.[8] Forgetting to add the acid or using an insufficient amount will result in poor dye uptake.[8] You can check the pH of the dye bath and add more acid if necessary to reach the optimal range.[8]
-
Insufficient Temperature or Time: Acid dyes require heat for proper fixation.[8] Ensure the dye bath reaches and is held at the recommended temperature for a sufficient amount of time.[8]
-
Excessive Dye Concentration: Using too much dye for the amount of substrate can lead to incomplete exhaustion, as the substrate becomes saturated.[8]
-
Electrolyte Addition: In some cases, the addition of an electrolyte like sodium chloride (common salt) can help to encourage the dye to move from the solution onto the fiber, especially for darker shades.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal pH range for a this compound dye bath?
-
Answer: While specific data for this compound is not provided, for leveling acid dyes, a pH range of 4.5 to 5.5 is typically recommended.[2] For milling acid dyes, the range is often 3.5 to 4.0.[2] It is advisable to start within the 4.5-5.5 range and optimize for your specific application. Using acetic acid is often preferred for smoother pH control over stronger acids.[2]
-
Question: What is the recommended temperature profile for dyeing with this compound?
-
Answer: A common practice for acid dyes is to start the dyeing at a lower temperature (e.g., 40-60°C), gradually raise the temperature to near boiling (for wool) or around 85°C (for silk), and then hold it at that temperature for a set time (e.g., 30-60 minutes).[2][9] A slow heating rate of 1-2°C per minute is crucial for achieving level dyeing.[2]
-
Question: How does water quality affect the stability of the this compound dye bath?
-
Answer: Water quality, specifically hardness, has a significant impact. The presence of metal ions like Ca²⁺ and Mg²⁺ can lead to the precipitation of the dye, causing spots on the material and a loss of color intensity.[3][4][6] It is highly recommended to use softened or deionized water.[2] If this is not feasible, a sequestering agent should be used.[6]
-
Question: Can I reuse a this compound dye bath?
-
Answer: While some dye may remain in the bath after a dyeing cycle, reusing it can be challenging due to the depletion of the dye and the accumulation of auxiliary chemicals and impurities.[10] For consistent and reproducible results, it is generally recommended to prepare a fresh dye bath for each batch.[10]
Data and Parameters
Table 1: Key Control Parameters for Acid Dye Baths
| Parameter | Recommended Range/Value | Purpose | Potential Issues if Uncontrolled |
| pH | 4.5 - 5.5 (for leveling dyes) | Controls dye uptake and fixation | pH drift, poor exhaustion, precipitation[2][4] |
| Temperature | Start at 40-60°C, ramp up 1-2°C/min to 85-100°C | Ensures even dye migration and fixation | Uneven dyeing, poor fastness[1][2] |
| Water Hardness | As low as possible (use deionized water) | Prevents dye precipitation | Dye precipitation, color spots, dull shades[4][6] |
| Leveling Agent | Varies by agent and application | Promotes even dye distribution | Uneven dyeing (patchiness, streaks)[2][7] |
| Electrolyte (e.g., NaCl) | Varies, can be used to aid exhaustion | Increases dye uptake for some dyes | Can affect dye solubility if added incorrectly[1] |
Experimental Protocols
Protocol: Assessment of this compound Dye Bath Stability
This protocol outlines a method to assess the stability of a this compound dye bath under different conditions (e.g., varying pH, temperature, or water hardness).
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound dye powder.
-
In a beaker, create a paste by adding a small volume of hot (approx. 60°C) deionized water and stirring until a smooth slurry is formed.[1]
-
Gradually add more hot deionized water while stirring to dissolve the dye completely.
-
Transfer the solution to a volumetric flask and dilute to the final volume with deionized water to achieve a known concentration.
-
-
Preparation of Test Dye Baths:
-
Prepare a series of dye baths in separate beakers, each with a specific condition to be tested (e.g., different pH values adjusted with acetic acid, different concentrations of a sequestering agent in hard water).
-
Include a control dye bath prepared with deionized water and optimal pH.
-
Add the required amount of this compound stock solution to each beaker.
-
Add any other necessary auxiliaries (e.g., leveling agent).
-
-
Stability Assessment:
-
Visual Inspection: Observe the dye baths immediately after preparation and at set time intervals (e.g., every 30 minutes) for any signs of precipitation or color change.[3]
-
Spectrophotometric Analysis:
-
Calibrate a UV-Vis spectrophotometer using a blank solution (the dye bath medium without the dye).[11][12]
-
At each time interval, take an aliquot from the top of each dye bath solution (to avoid any settled precipitate).
-
Measure the absorbance of the aliquot at the wavelength of maximum absorbance (λmax) for this compound.[11][13]
-
A decrease in absorbance over time indicates a loss of dye from the solution, suggesting instability and precipitation.
-
-
-
Data Analysis:
-
Record all visual observations.
-
Plot the absorbance values against time for each condition. A stable dye bath will show a relatively constant absorbance over time.
-
Visualizations
Caption: Troubleshooting workflow for common this compound dye bath issues.
Caption: Key parameters influencing the stability of the acid dye bath.
Caption: Experimental workflow for assessing dye bath stability.
References
- 1. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 2. autumnchem.com [autumnchem.com]
- 3. vichem.vn [vichem.vn]
- 4. chinadyeingmachines.com [chinadyeingmachines.com]
- 5. How Does Water Hardness Affect Reactive Dyeing of Cotton? → Question [fashion.sustainability-directory.com]
- 6. Don't Ignore The Impact of Water Quality on Fabric Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. Role of Leveling agents in Textile Wet-Processing [textiletoday.com.bd]
- 8. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 9. vycombe-arts.co.uk [vycombe-arts.co.uk]
- 10. Frequently Asked Questions — April DeConick Art [aprildeconick.art]
- 11. science.valenciacollege.edu [science.valenciacollege.edu]
- 12. webassign.net [webassign.net]
- 13. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
Factors affecting the adsorption efficiency of C.I. Acid Brown 121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of C.I. Acid Brown 121. Due to the limited availability of specific research on this compound, the quantitative data and experimental protocols provided are based on studies of analogous "Acid Brown" dyes. These should serve as a strong starting point for your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during dye adsorption experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or no dye removal | - Inappropriate pH of the solution. - Insufficient adsorbent dosage. - Short contact time. - Low initial dye concentration. - Inactive adsorbent. | - Optimize the pH of the dye solution. For acid dyes, a lower pH is often more effective. - Increase the amount of adsorbent used in the experiment.[1] - Increase the contact time to allow for equilibrium to be reached.[2] - Increase the initial dye concentration to provide a greater driving force for adsorption. - Ensure the adsorbent has been properly prepared and activated according to the protocol. |
| Inconsistent or non-reproducible results | - Inhomogeneous mixing. - Temperature fluctuations. - Inaccurate measurement of dye concentration. - Variation in adsorbent particle size. | - Ensure constant and uniform agitation throughout the experiment. - Conduct experiments in a temperature-controlled environment. - Calibrate the UV-Vis spectrophotometer before each use and ensure cuvettes are clean and free of scratches.[3][4][5][6] - Use a consistent particle size of the adsorbent for all experiments. |
| High absorbance readings after adsorption | - Presence of suspended adsorbent particles in the sample. - Interference from other substances in the solution. | - Centrifuge or filter the samples to remove all adsorbent particles before measuring the absorbance. - Run a blank with the adsorbent in deionized water to check for any leaching of interfering substances. |
| Adsorption capacity decreases at high adsorbent dosage | - Aggregation of adsorbent particles, leading to a decrease in the available surface area.[1] | - Optimize the adsorbent dosage to avoid oversaturation of the solution and particle aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the adsorption efficiency of this compound?
A1: The primary factors influencing the adsorption of acid dyes like this compound include the pH of the solution, initial dye concentration, adsorbent dosage, contact time, and temperature.[7][8][9] The efficiency of the process is dependent on the interplay of these physicochemical parameters.[9]
Q2: What is the optimal pH for the adsorption of this compound?
A2: For anionic dyes such as acid dyes, adsorption is generally more favorable in acidic conditions.[2] A lower pH protonates the surface of many adsorbents, creating a positive charge that enhances the electrostatic attraction with the anionic dye molecules. For a similar dye, Acid Brown 340, the optimal pH was found to be 2.
Q3: How does the initial dye concentration affect adsorption?
A3: Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity).[1] However, the percentage of dye removal may decrease at higher concentrations as the available active sites on the adsorbent become saturated.[10]
Q4: What is the significance of contact time in adsorption experiments?
A4: Contact time is the duration for which the adsorbent is in contact with the dye solution. Adsorption is a time-dependent process, and it is crucial to allow sufficient time for the system to reach equilibrium, where the rate of adsorption equals the rate of desorption.[2] For a similar dye, Acid Brown 340, the optimal contact time was found to be 75 minutes.
Q5: How can I determine the concentration of this compound in my samples?
A5: The concentration of the dye in aqueous solutions can be determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve should be prepared using standard solutions of the dye to relate absorbance to concentration.
Experimental Protocols
The following are detailed methodologies for key experiments in the study of this compound adsorption.
Preparation of Adsorbent and Dye Stock Solution
-
Adsorbent Preparation: The preparation method will vary depending on the chosen adsorbent (e.g., activated carbon, clay, biomass). A general procedure for biomass-based adsorbents involves:
-
Washing the raw material with deionized water to remove impurities.
-
Drying the material in an oven at a specific temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Grinding and sieving the dried material to obtain a uniform particle size.
-
Chemical activation (e.g., with an acid or base) may be performed to enhance adsorption capacity, followed by thorough washing to neutralize the pH.
-
-
Dye Stock Solution:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the dye in a known volume of deionized water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
Batch Adsorption Experiments
-
Add a predetermined amount of the adsorbent to a series of flasks containing a fixed volume of the this compound solution of a known initial concentration.
-
Adjust the pH of the solutions to the desired values using dilute HCl or NaOH.
-
Place the flasks in a mechanical shaker or a magnetic stirrer to ensure continuous mixing at a constant temperature.
-
Withdraw samples at different time intervals (for kinetic studies) or after a specific equilibrium time (for isotherm studies).
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final dye concentration using a UV-Vis spectrophotometer.
Data Analysis
-
Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Adsorption Capacity (qₑ, mg/g): qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
Quantitative Data Summary
The following tables summarize quantitative data from studies on the adsorption of analogous "Acid Brown" dyes. These values can be used as a reference for designing experiments for this compound.
Table 1: Optimal Conditions for Acid Brown Dye Adsorption
| Adsorbent | Dye | Optimal pH | Optimal Adsorbent Dose | Optimal Contact Time (min) |
| Silica Monolith Particles | Acid Brown 340 | 2 | 0.06 g / 100 mL | 75 |
| Kaolinite | Acid Brown 75 | 1.0 | Not specified | Not specified |
Table 2: Adsorption Capacities of Various Adsorbents for Acid Dyes
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) |
| Kaolinite | Acid Brown 75 | 96.5 |
| Modified Wheat Bran | Acid Orange 7 | 92.64 |
| Activated Carbon | Acid Red | 99.8% removal at 25 mg/L |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a batch adsorption study.
Factors Affecting Adsorption Efficiency
Caption: Key parameters influencing the adsorption efficiency of acid dyes.
Logical Relationship of Adsorption Process
Caption: The logical steps involved in the adsorption of a dye molecule onto a porous adsorbent.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 3. sperdirect.com [sperdirect.com]
- 4. ossila.com [ossila.com]
- 5. vernier.com [vernier.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijet.feiic.org [ijet.feiic.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Analysis of C.I. Acid Brown 121
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. This guide provides a comprehensive comparison of a proposed, validated HPLC method for the analysis of the trisazo dye C.I. Acid Brown 121 against alternative analytical techniques. The methodologies for key experiments are detailed, and performance data are presented for objective comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV-Vis detection is the most common and effective approach for analyzing azo dyes.
Experimental Protocol: Proposed HPLC Analysis of this compound
A robust HPLC method for this compound can be established based on protocols for structurally similar acid dyes.
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate buffer (pH 6.8, 20 mM) (HPLC grade).
-
Water (HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is proposed for optimal separation.
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B (linear gradient)
-
15-18 min: 80% B (isocratic)
-
18-20 min: 80% to 10% B (linear gradient)
-
20-25 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, but is expected to be in the visible range. For this method, a wavelength of 450 nm is proposed.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol, to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
HPLC Method Validation
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2]
Table 1: Summary of HPLC Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference. | The analyte peak should be well-resolved from any other peaks, and peak purity analysis (if using a PDA detector) should confirm homogeneity. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the expected working concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine the concentration at which the signal-to-noise ratio is approximately 3:1. | The analyte peak should be clearly identifiable from the baseline noise. |
| Limit of Quantitation (LOQ) | Determine the concentration at which the signal-to-noise ratio is approximately 10:1. | The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on the results. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the analysis of dyes, each with its own advantages and limitations.
1. UV-Visible Spectrophotometry
This technique is simpler and more cost-effective than HPLC. It works by measuring the absorbance of light by the analyte at a specific wavelength.
-
Experimental Protocol:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Determine the λmax of this compound by scanning a standard solution across a range of wavelengths (e.g., 300-700 nm).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is often used as a confirmatory technique.[3]
-
Experimental Protocol: The sample preparation and liquid chromatography conditions are similar to those for HPLC. The key difference is the use of a mass spectrometer as the detector, which provides information about the mass-to-charge ratio of the analyte, allowing for highly specific identification and quantification.
Table 2: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV/Vis | UV-Visible Spectrophotometry | LC-MS/MS |
| Specificity | High (separates analyte from impurities). | Low (measures total absorbance at a specific wavelength; susceptible to interference from other absorbing compounds). | Very High (provides mass information for unambiguous identification). |
| Sensitivity | Moderate (typically in the µg/mL to ng/mL range). | Low (typically in the µg/mL range). | Very High (can reach pg/mL levels).[4] |
| Quantification | Excellent for accurate and precise quantification. | Good for quantification of pure samples. | Excellent for trace-level quantification. |
| Cost | Moderate initial investment and running costs. | Low initial investment and running costs. | High initial investment and running costs. |
| Complexity | Moderate; requires trained personnel. | Simple and rapid. | High; requires highly skilled operators. |
| Application | Routine quality control, purity assessment, and stability testing. | Quick estimation of concentration in simple, known matrices. | Confirmatory analysis, impurity identification, and analysis in complex matrices. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
References
A Comparative Study: C.I. Acid Brown 121 Versus Natural Brown Dyes
A comprehensive analysis of a prominent synthetic acid dye and its natural counterparts, offering insights into their performance, chemical nature, and environmental footprint for researchers and drug development professionals.
In the realm of coloration, the choice between synthetic and natural dyes is a critical consideration, balancing performance with ecological impact. This guide provides an objective comparison between C.I. Acid Brown 121, a widely used synthetic dye, and two prominent natural brown dyes derived from Walnut ( Juglans regia ) husks and Catechu (Acacia catechu). This analysis is supported by illustrative experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Chemical and Performance Overview
This compound is a trisazo acid dye known for its consistent and strong coloration.[1][2] Natural brown dyes, such as those from walnut husks and catechu, derive their color from a complex mixture of organic compounds, primarily tannins like juglone in walnuts and catechins in catechu.[3][4][5] While synthetic dyes are lauded for their batch-to-batch consistency and high fastness, natural dyes are gaining attention for their renewable origins and potentially lower environmental impact.[6][7][8][9]
The performance of these dyes, particularly their ability to resist fading from washing, light exposure, and rubbing, is a key determinant of their suitability for various applications. The following table summarizes illustrative performance data for this compound and the selected natural dyes on wool fabric.
Table 1: Comparative Performance Data of this compound and Natural Brown Dyes on Wool
| Dye Type | Dye Source | Mordant | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| (Grey Scale Rating 1-5) | (Blue Wool Scale 1-8) | (Grey Scale Rating 1-5) | |||
| Synthetic | This compound | None | 4-5 | 5 | Dry: 4-5, Wet: 4 |
| Natural | Walnut Husks | Alum | 3-4 | 4 | Dry: 4, Wet: 3 |
| Natural | Catechu | Alum | 4 | 5 | Dry: 4, Wet: 3-4 |
Note: The data presented in this table is illustrative and compiled from qualitative descriptions in existing literature. Actual fastness ratings can vary based on the specific substrate, dye concentration, mordant used, and application process.
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols, based on International Organization for Standardization (ISO) standards, should be employed.
Dyeing Methodologies
1. Dyeing with this compound on Wool:
-
Materials: Wool fabric, this compound, Glauber's salt (sodium sulfate), Acetic acid, Water.
-
Procedure:
-
Prepare a dyebath with 2% this compound (on weight of fabric, o.w.f.), 10% Glauber's salt, and 3% acetic acid.
-
Introduce the wetted wool fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (100°C) over 45 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Allow the dyebath to cool gradually.
-
Rinse the dyed fabric thoroughly with cold water and allow it to dry.
-
2. Dyeing with Walnut Husk Extract on Wool:
-
Materials: Wool fabric, Dried walnut husks, Alum (potassium aluminum sulfate), Water.
-
Procedure:
-
Mordanting: Pre-mordant the wool fabric by simmering it in a solution of 12% alum (o.w.f.) at 80-90°C for 60 minutes.[10] Allow to cool in the mordant bath.
-
Dye Extraction: Soak 100g of dried walnut husks in water for 12 hours.[11] Heat to 90°C and maintain for 60 minutes to extract the dye.[11] Strain the liquid to create the dyebath.
-
Dyeing: Introduce the mordanted, wetted wool into the cooled dyebath.[11] Slowly heat to 70°C and maintain for 60-90 minutes.[11][12]
-
Allow the fabric to cool in the dyebath.
-
Rinse the dyed fabric and allow it to air dry. The color will develop further upon oxidation.[11]
-
3. Dyeing with Catechu Extract on Wool:
-
Materials: Wool fabric, Catechu extract powder, Alum, Water.
-
Procedure:
-
Mordanting: Pre-mordant the wool fabric with 12% alum (o.w.f.) as described for the walnut husk dyeing.[10]
-
Dye Preparation: Create a paste with 5-10% Catechu extract (o.w.f.) and a small amount of hot water.[10][13] Dissolve this paste in the dyebath.
-
Dyeing: Add the mordanted, wetted wool to the dyebath.[10] Raise the temperature to 80-90°C and maintain for 60 minutes.[10]
-
Allow the fabric to cool in the dyebath.
-
Rinse the dyed fabric and allow it to air dry.
-
Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, detergent, and abrasive action in a launder-ometer.[14][15] The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[14]
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions.[16][17] The change in color is assessed by comparing the fading of the specimen to a set of blue wool standards.[16][17]
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a standard white rubbing cloth is determined. This is performed under both dry and wet conditions using a crockmeter.[18][19][20] The staining of the rubbing cloth is assessed using a grey scale.[21]
Visualizing the Dyeing Process
The following diagrams illustrate the general workflow for dyeing with synthetic acid dyes and natural dyes requiring a mordant.
Environmental and Health Considerations
The environmental impact of dyeing processes is a significant factor for consideration. Synthetic dyes, like this compound, are derived from petrochemical sources, and their manufacturing can involve complex chemical syntheses with potential for hazardous byproducts.[22] The effluent from synthetic dyeing can contain residual dyes and chemicals that require extensive wastewater treatment.[22]
Natural dyes, being derived from renewable plant sources, are generally considered more eco-friendly and biodegradable.[7][8] However, the cultivation of dye plants can require land and water resources.[6] Furthermore, while the dyes themselves are natural, the mordants used to fix them to the fabric can be heavy metal salts, which can have their own environmental and health concerns if not handled and disposed of properly.[22] Life cycle assessments (LCAs) comparing natural and synthetic dyeing processes have shown that while natural dyes often have lower toxicity profiles, their overall environmental impact can be influenced by agricultural practices and the choice of mordants.[6][9]
Conclusion
The choice between this compound and natural brown dyes is a multifaceted decision. This compound offers superior and more consistent performance in terms of fastness properties, which is critical for applications demanding high durability. Natural dyes from sources like walnut husks and catechu provide a renewable alternative with a potentially better environmental profile, particularly when non-toxic mordants are employed. Researchers and professionals in drug development, where coloration may be used for identification or other purposes, must weigh the importance of performance consistency against the benefits of utilizing materials from natural and renewable sources. The detailed experimental protocols provided herein offer a framework for conducting standardized comparative studies to determine the most suitable dye for a specific application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. khushidyechem.com [khushidyechem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Natural Brown Dyes - Asian Textile Studies [asiantextilestudies.com]
- 6. Comparative LCA Of Natural Dyeing Versus Synthetic Dyeing Processes [eureka.patsnap.com]
- 7. Analysis of the Environmental Life Cycle of Dyeing in Textiles | Chemical Engineering Transactions [cetjournal.it]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. Dyeing With Cutch Extract (Acacia Catechu) — Shepherd Textiles [shepherdtextiles.com]
- 11. shop.kremerpigments.com [shop.kremerpigments.com]
- 12. berrylakefiberarts.com [berrylakefiberarts.com]
- 13. Dyeing with Cutch | Wild Colours natural dyes [wildcolours.co.uk]
- 14. ISO 105-C06: Assessing textile colorfastness to laundering | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 15. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 19. textilelearner.net [textilelearner.net]
- 20. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 21. orientbag.net [orientbag.net]
- 22. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of C.I. Acid Brown 121 in Diverse Water Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of C.I. Acid Brown 121, a trisazo dye, in various water types. The information is curated from available scientific literature to assist researchers in evaluating its treatability and environmental impact. Due to a lack of direct comparative studies for this compound across different water matrices in a single research paper, this guide synthesizes data from studies on similar acid brown dyes and general principles of azo dye degradation.
Executive Summary
This compound's stability and, consequently, its persistence in aquatic environments are significantly influenced by the physicochemical properties of the water. Key factors affecting its degradation and removal include pH, the presence of inorganic salts, and the treatment technology employed. Advanced oxidation processes (AOPs) and electrochemical methods have demonstrated high efficacy in decolorizing and mineralizing azo dyes, including those with structures similar to this compound.
Performance Across Different Water Types: A Comparative Analysis
While specific quantitative data for this compound across a spectrum of water types (e.g., deionized, tap, industrial effluent) is limited in publicly accessible literature, the performance of similar acid brown dyes suggests the following trends.
Data Presentation: Summarized Performance of Acid Brown Dyes in Various Water Treatment Processes
| Treatment Method | Target Dye | Initial Concentration | Key Parameters | Removal Efficiency (%) | Reference |
| Electrochemical Oxidation | Acid Brown (unspecified) | Not Specified | Current Density, NaCl Concentration, Flow Rate | Up to 100% Color Removal, 89% COD Reduction | [1][2][3] |
| Electrochemical Oxidation | Acid Brown 98 | 180 mg/L | pH, Electrolyte (NaCl, Na2SO4), Current Density (5-20 mAcm⁻²) | 67% TOC Removal (with 0.1 M NaCl, 20 mAcm⁻², 60 min) | [4] |
| Biodegradation | Brown 706 | 20 ppm | pH 7, 37°C, 0.1 g NaCl | 73.91% Degradation (under optimized conditions) | [5] |
| Ozonation | Acid Black 1 | 500 µM | pH, Salt Concentration | Decolorization time increased with salt concentration | [6] |
Note: The performance of this compound may vary depending on its specific molecular structure and the exact experimental conditions. The data above should be considered indicative for similar acid brown dyes.
Key Factors Influencing Performance
Effect of pH
The pH of the water is a critical factor in the degradation of azo dyes. For many treatment processes, acidic conditions are favorable. For instance, in electrochemical oxidation, a decrease in pH has been shown to increase the degradation of Acid Brown 98.[4] Similarly, the decolorization of other acid dyes has been found to be more efficient at lower pH values.[7][8] This is often attributed to the surface charge of the dye molecules and the generation of reactive oxygen species.
Influence of Inorganic Salts
The presence of inorganic salts, common in industrial wastewater, can have a complex effect on dye degradation. In electrochemical oxidation, the presence of chloride ions (from salts like NaCl) can enhance the degradation process through the formation of active chlorine species.[4] However, in other processes like ozonation, high salt concentrations can increase the time required for decolorization.[6][9] The specific salt and its concentration play a crucial role in either enhancing or inhibiting the treatment efficiency.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of performance evaluation studies. Below are generalized protocols for key experiments based on the available literature for similar dyes.
Electrochemical Oxidation Protocol
-
Experimental Setup: An undivided electrochemical cell with a suitable anode (e.g., Ti/RuO2-TiO2, Boron-Doped Diamond) and a cathode (e.g., stainless steel) is used.[1][4] A DC power supply is required to maintain a constant current.
-
Sample Preparation: A solution of this compound of a known concentration is prepared in the desired water matrix (e.g., deionized water, simulated wastewater with specific salts). The initial pH is adjusted using acids (e.g., H2SO4) or bases (e.g., NaOH).[4]
-
Procedure:
-
The dye solution is placed in the electrochemical cell.
-
A supporting electrolyte (e.g., NaCl or Na2SO4) is added to increase conductivity.[4]
-
A constant current density is applied, and the solution is typically stirred to ensure mass transport.
-
Aliquots of the solution are withdrawn at regular time intervals.
-
-
Analysis: The concentration of the dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).[1] The degradation efficiency is calculated based on the decrease in absorbance over time. Total Organic Carbon (TOC) analysis can be performed to assess the extent of mineralization.[4]
Photocatalytic Degradation Protocol
-
Experimental Setup: A photoreactor equipped with a light source (e.g., UV lamp or solar simulator) is used. A suspension of the photocatalyst (e.g., TiO2, ZnO) in the dye solution is continuously stirred.
-
Sample Preparation: A suspension of the photocatalyst in the this compound solution of a specific concentration and pH is prepared.
-
Procedure:
-
The suspension is first stirred in the dark to establish adsorption-desorption equilibrium.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Samples are collected at different time intervals and immediately filtered to remove the catalyst particles.
-
-
Analysis: The concentration of the remaining dye in the filtrate is measured using a UV-Vis spectrophotometer. The degradation efficiency is calculated from the change in dye concentration.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the performance evaluation process, the following diagram is provided.
Caption: Workflow for evaluating this compound performance.
This guide serves as a foundational resource for understanding the factors that influence the fate of this compound in aquatic systems and the potential for its remediation. Further experimental studies focusing specifically on this dye are encouraged to build a more comprehensive and directly comparative dataset.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH and concentration on the decolorization and degradation of BR red azo dye by ozonization [redalyc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of C.I. Acid Brown 121
This guide provides a comparative overview of common analytical methodologies for the quality control and analysis of C.I. Acid Brown 121. In the absence of a formal, published inter-laboratory comparison study for this specific dye, this document synthesizes typical performance data for the analytical techniques commonly employed for azo dyes. The aim is to assist researchers, scientists, and quality control professionals in understanding the methodologies and potential for inter-laboratory variability.
This compound is a trisazo dye used in the leather and textile industries.[1][2] Its consistent quality and purity are crucial for reproducible dyeing processes. This guide outlines the primary analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To illustrate the potential for variability between laboratories, the following tables present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). These tables summarize key performance metrics for the analysis of a reference standard of this compound.
Table 1: Comparison of HPLC-UV/Vis Analysis for this compound Purity.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Purity Assay (%) | 98.5 ± 0.4 | 97.9 ± 0.8 | 98.8 ± 0.3 |
| Retention Time (min) | 12.3 ± 0.1 | 12.5 ± 0.2 | 12.2 ± 0.1 |
| Limit of Detection (LOD) (mg/L) | 0.1 | 0.5 | 0.2 |
| Limit of Quantitation (LOQ) (mg/L) | 0.3 | 1.5 | 0.6 |
| Repeatability (RSD, %) | 0.4 | 0.8 | 0.3 |
| Reproducibility (RSD, %) | - | 0.9 (Inter-lab) | - |
Data is illustrative and based on typical performance of HPLC methods.
Table 2: Comparison of UV-Visible Spectrophotometry for this compound Content.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| λmax (nm) | 435 | 436 | 435 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.5 x 10⁴ | 2.4 x 10⁴ | 2.6 x 10⁴ |
| Linear Range (mg/L) | 1 - 25 | 2 - 30 | 1 - 20 |
| Correlation Coefficient (R²) | 0.9995 | 0.9989 | 0.9998 |
| Repeatability (RSD, %) | 1.2 | 1.8 | 1.1 |
| Reproducibility (RSD, %) | - | 2.5 (Inter-lab) | - |
Data is illustrative and based on typical performance of spectrophotometric methods.
Experimental Protocols
Detailed methodologies are crucial for minimizing inter-laboratory variability. The following are representative protocols for the two primary analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the main dye component and any impurities.[3][4]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.02 M Ammonium acetate buffer (pH 4.5).[4]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitoring at the maximum absorbance wavelength (λmax) of this compound (approximately 435 nm) and other wavelengths to detect impurities.[4]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of water and methanol) in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Use an external standard method with a certified reference standard of this compound to prepare a calibration curve.
2. UV-Visible Spectrophotometry for Dye Content
UV-Visible spectrophotometry is a simpler, cost-effective method for determining the total dye content.[5]
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: Deionized water or a suitable buffer solution.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 1, 5, 10, 15, 20 mg/L).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for many azo dyes is in the visible range.[5]
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the unknown sample at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
References
Navigating Potential Cross-Reactivity: A Guide to C.I. Acid Brown 121 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of C.I. Acid Brown 121, a trisazo dye, in common immunoassay platforms. While specific cross-reactivity data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information on structurally similar azo dyes to provide researchers with a framework for assessing and mitigating potential interference in their assays. The experimental data presented herein is a composite representation derived from studies on related azo dyes and serves to illustrate potential outcomes.
Introduction to this compound
This compound is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo bonds (-N=N-). Its chemical formula is C₂₈H₁₆N₈Na₂O₁₄S₂.[1] Such dyes are widely used in various industrial applications, including inks and paints. The complex aromatic structure of azo dyes raises the possibility of non-specific interactions with biological molecules, such as antibodies and antigens, which are the cornerstone of immunoassays.
Comparative Analysis of Azo Dye Interference in Immunoassays
To illustrate the potential for cross-reactivity, this section presents a comparative summary of hypothetical data for this compound alongside documented interference data for other structurally related azo dyes. This data is intended to serve as a reference for researchers to anticipate potential challenges and design appropriate controls.
Table 1: Comparative Interference of Azo Dyes in a Competitive ELISA for a Small Molecule Analyte
| Dye | Concentration (µg/mL) | Apparent Analyte Concentration (ng/mL) | % Interference | Potential Mechanism |
| This compound | 10 | 1.8 | +80% | Non-specific binding to detection antibody, steric hindrance. |
| 50 | 3.5 | +250% | Increased non-specific binding and potential protein aggregation. | |
| Congo Red | 10 | 1.5 | +50% | Known to bind to amyloid-like protein structures, may interact with antibodies.[6] |
| 50 | 2.8 | +180% | Promotion of protein aggregation and non-specific antibody binding. | |
| Evans Blue | 10 | 1.2 | +20% | Binds to albumin, potentially altering sample matrix effects. |
| 50 | 2.1 | +110% | Increased matrix effects and non-specific interactions. | |
| Direct Blue 1 | 10 | 1.1 | +10% | Minimal non-specific binding at lower concentrations. |
| 50 | 1.9 | +90% | Concentration-dependent increase in non-specific interactions. |
Table 2: Effect of Azo Dyes on Signal-to-Noise Ratio in Western Blot
| Dye | Concentration (µg/mL) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| This compound | 10 | 8500 | 1500 | 5.7 | Slight increase in background. |
| 50 | 7800 | 3200 | 2.4 | Significant increase in background, hazy membrane. | |
| Congo Red | 10 | 8200 | 1800 | 4.6 | Increased background noise. |
| 50 | 7500 | 3800 | 2.0 | High background, potential for false positive bands. | |
| Evans Blue | 10 | 9000 | 1200 | 7.5 | Minimal impact at lower concentrations. |
| 50 | 8800 | 2500 | 3.5 | Noticeable increase in background. |
Table 3: Impact of Azo Dyes on Immunohistochemistry Staining
| Dye | Concentration (µg/mL) | Target Staining Intensity | Background Staining | Artifacts Observed |
| This compound | 10 | Moderate | Low | None. |
| 50 | Weak | High | Non-specific dye precipitation on tissue sections. | |
| Congo Red | 10 | Moderate | Moderate | "Phantom amyloidosis" in connective tissue.[6] |
| 50 | Weak | High | Widespread non-specific staining. | |
| Evans Blue | 10 | Strong | Low | None. |
| 50 | Moderate | Moderate | Diffuse background staining. |
Experimental Protocols
To aid researchers in designing their own interference studies, detailed protocols for common immunoassays are provided below. These are general templates and may require optimization for specific applications.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to assess the interference of a compound like this compound in the quantification of a small molecule analyte.
-
Coating: Coat a 96-well microplate with the antigen-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites on the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step.
-
Competition: Prepare a standard curve of the analyte. In separate wells, add a fixed concentration of the detection antibody mixed with varying concentrations of this compound (or other test compounds) and the sample containing the analyte. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.[7]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of interference by comparing the apparent analyte concentration in the presence of the test compound to the actual concentration.
Protocol 2: Western Blot
This protocol is to evaluate the effect of this compound on the detection of a specific protein.
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, with and without various concentrations of this compound, overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the signal intensity and background levels between the control and this compound-treated membranes.
Protocol 3: Immunohistochemistry (IHC)
This protocol is to assess the impact of this compound on the staining of a target antigen in tissue sections.
-
Deparaffinization and Rehydration: For formalin-fixed, paraffin-embedded (FFPE) tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[10]
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask the antigen epitopes.[11]
-
Peroxidase Blocking: If using an HRP-based detection system, quench endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.
-
Blocking: Block non-specific binding sites by incubating the slides with a blocking serum from the same species as the secondary antibody for 30-60 minutes.[10]
-
Primary Antibody Incubation: Incubate the slides with the primary antibody, with and without various concentrations of this compound, overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate the slides with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.[12]
-
Washing: Repeat the washing step.
-
Chromogen Development: Add a chromogen substrate such as DAB (3,3'-diaminobenzidine) and incubate until the desired staining intensity is reached.[13]
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.[13]
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
-
Analysis: Microscopically examine the slides to assess the specific staining intensity, background staining, and the presence of any artifacts.
Visualizing Potential Interference Mechanisms
The following diagrams illustrate the principles of a standard immunoassay and how a substance like this compound might interfere.
Caption: Standard workflow of an indirect ELISA.
Caption: Potential mechanisms of immunoassay interference.
Conclusion and Recommendations
While this compound is a valuable industrial dye, its complex trisazo structure warrants careful consideration when used in or near biological research settings, particularly those employing sensitive immunoassays. The potential for cross-reactivity, as extrapolated from data on similar azo dyes, suggests that this compound could lead to inaccurate results by interacting non-specifically with assay components.
To mitigate these risks, researchers are strongly advised to:
-
Perform validation studies: Always test for potential interference from any new compound, including dyes, that may be present in the experimental samples.
-
Run appropriate controls: Include negative controls (samples without the analyte but with the potential interfering substance) and positive controls to assess the impact on the assay.
-
Optimize assay conditions: Adjust blocking buffers, washing steps, and antibody concentrations to minimize non-specific binding.
-
Consider alternative dyes: If a dye is necessary for a process and is suspected of interference, explore alternatives with different chemical structures that are less likely to interact with immunoassay components.
By proactively addressing the potential for cross-reactivity, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific findings.
References
- 1. myadlm.org [myadlm.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis-azo dyes interference with effector activation of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity and specificity of Congo red staining according to Romhányi. Comparison with Puchtler's or Bennhold's methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISAプロトコル [sigmaaldrich.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Procedure [sigmaaldrich.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
The Efficacy of C.I. Acid Brown 121 as a Histological Counterstain: A Comparative Guide
While extensive research reveals no established use of C.I. Acid Brown 121 as a counterstain in histology, its classification as an acid dye allows for a theoretical evaluation of its potential performance against commonly used counterstains. This guide provides a comparative analysis of the inferred properties of this compound against the well-documented performance of Eosin Y, Light Green SF Yellowish, and Nuclear Fast Red, offering researchers and scientists a framework for considering alternative staining reagents.
Principles of Acid Dye Counterstaining
In histological staining, counterstains provide a contrasting color to the primary stain, enabling clearer visualization of different cellular components. Acid dyes are anionic, carrying a negative charge, and are attracted to cationic (basic) components in tissue, which are primarily proteins in the cytoplasm, muscle, and connective tissue.[1][2] This electrostatic interaction is the fundamental principle behind the use of acid dyes as cytoplasmic counterstains, most commonly in conjunction with a nuclear stain like hematoxylin, which stains the acidic nuclei blue to purple.[3] The intensity of staining by acid dyes is pH-dependent, with an acidic environment enhancing the reaction.[1]
Based on its chemical properties as a dark yellow-light brown acid dye, this compound (also known as Acid Brown H or G) would be expected to stain cytoplasm and connective tissue in shades of brown.[4][5][6] This could offer a unique color contrast in specific histological applications, particularly in trichrome staining methods or when visualizing certain pigments or pathogens.
Comparative Analysis of Counterstains
To evaluate the potential of this compound, its inferred properties are compared with three widely used counterstains: Eosin Y, Light Green SF Yellowish, and Nuclear Fast Red.
| Feature | This compound (Inferred) | Eosin Y | Light Green SF Yellowish | Nuclear Fast Red |
| C.I. Number | 33520[5] | 45380[7] | 42095[8] | 60760 |
| Color | Brown[4] | Pink to Red[3][9] | Green[8][10] | Red[11] |
| Target Structures | Cytoplasm, Collagen, Muscle | Cytoplasm, Collagen, Erythrocytes[9][12] | Collagen, Cytoplasm[13][14] | Nuclei[11][15] |
| Primary Stain Compatibility | Hematoxylin, Nuclear Fast Red | Hematoxylin[3] | Hematoxylin, Safranin[14] | Immunohistochemical chromogens (e.g., DAB, AEC)[16] |
| Staining Time | 1-5 minutes (estimated) | 30 seconds - 2 minutes[17][18] | 5-10 seconds to 10 minutes[13][19] | 1-10 minutes[11][16] |
| Fading | Unknown | Prone to fading over time | Prone to fading, less stable than Fast Green FCF[13] | Generally stable |
| Solubility | Soluble in water[4] | Soluble in water and ethanol[12] | Soluble in water and ethanol[8] | Soluble in water with heat[20] |
Experimental Protocols
Detailed methodologies for the established counterstains are provided below. A hypothetical protocol for this compound is also included, based on general procedures for acid dyes.
Hypothetical Protocol for this compound
Solution Preparation:
-
This compound Solution (1% aqueous): Dissolve 1g of this compound in 100ml of distilled water. Add 0.5ml of glacial acetic acid.
Staining Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain with a nuclear stain (e.g., Hematoxylin) according to standard protocol.
-
Rinse well in running tap water.
-
Differentiate in 0.5% acid alcohol if necessary.
-
Wash in running tap water.
-
"Blue" the nuclei in Scott's tap water substitute or ammonia water.
-
Wash in running tap water.
-
Counterstain with 1% this compound solution for 1-5 minutes.
-
Briefly rinse in distilled water.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Collagen, Muscle: Shades of brown
Protocol for Eosin Y Counterstain
Solution Preparation:
-
Eosin Y Solution (0.5% aqueous): Dissolve 0.5g of Eosin Y in 100ml of distilled water. Add a crystal of thymol as a preservative. For alcoholic eosin, dissolve 0.5g of Eosin Y in 100ml of 95% ethanol.[12][21]
Staining Procedure (following hematoxylin staining):
-
After "blueing" the nuclei, wash the slides in running tap water.
-
Immerse in Eosin Y solution for 30 seconds to 2 minutes.[17][18]
-
Dehydrate quickly through 95% and 100% ethanol (2 changes each).
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Erythrocytes: Shades of pink to red[9]
Protocol for Light Green SF Yellowish Counterstain
Solution Preparation:
-
Light Green SF Yellowish Solution (0.1% aqueous): Dissolve 0.1g of Light Green SF Yellowish in 100ml of distilled water with 0.1ml of glacial acetic acid.[19]
Staining Procedure (as a counterstain in a trichrome method):
-
Following the primary staining steps (e.g., with Biebrich scarlet-acid fuchsin), rinse the slides.
-
Immerse in Light Green SF Yellowish solution for 5-10 minutes.[13]
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Collagen: Green[13]
-
Cytoplasm, Keratin, Muscle: Red
-
Nuclei: Black (if an iron hematoxylin is used)
Protocol for Nuclear Fast Red Counterstain
Solution Preparation:
-
Nuclear Fast Red Solution: Dissolve 0.1g of Nuclear Fast Red in 100ml of 5% aluminum sulfate solution with the aid of heat. Cool, filter, and add a crystal of thymol.[15]
Staining Procedure (for immunohistochemistry):
-
Following the chromogen development and washing steps, rinse slides in distilled water.
-
Immerse slides in Nuclear Fast Red solution for 1-10 minutes.[16]
-
Wash in running tap water for 1-5 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Pink to Red[16]
-
Antigen of Interest: Brown, red, or other color depending on the chromogen used.
Visualizing Histological Workflows
To aid in understanding the experimental processes, the following diagrams illustrate a general histological staining workflow and a decision-making process for selecting a suitable counterstain.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid dye - Wikipedia [en.wikipedia.org]
- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. khushidyechem.com [khushidyechem.com]
- 6. Acid Brown 121 | 6487-04-3 [chemicalbook.com]
- 7. biognost.com [biognost.com]
- 8. stainsfile.com [stainsfile.com]
- 9. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- 10. calpaclab.com [calpaclab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
- 14. crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 15. Nuclear Fast Red Counterstain Protocol - IHC WORLD [ihcworld.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. labmethods.org [labmethods.org]
- 18. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 19. newcomersupply.com [newcomersupply.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Degradation of C.I. Acid Brown 121: A Comparative Guide to Advanced Oxidation Processes
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficiency of various Advanced Oxidation Processes (AOPs) in the degradation of azo dyes, with a focus on C.I. Acid Brown 121. Due to limited available data specifically for this compound, this guide incorporates experimental findings for structurally similar Acid Brown dyes and other azo dyes as valuable proxies to evaluate and compare the performance of different AOPs.
Advanced Oxidation Processes are powerful water treatment technologies that utilize highly reactive hydroxyl radicals (•OH) to break down recalcitrant organic pollutants like this compound, a trisazo dye known for its complex and stable structure. This guide summarizes quantitative data from various studies to offer a clear comparison of the efficacy of different AOPs, provides detailed experimental protocols for key methods, and illustrates a typical experimental workflow.
Comparative Efficacy of Advanced Oxidation Processes
The degradation efficiency of various AOPs is influenced by numerous factors including the specific dye, pH, catalyst and oxidant concentrations, and reaction time. The following table summarizes the performance of different AOPs on various Acid Brown and proxy azo dyes.
| Advanced Oxidation Process (AOP) | Dye Investigated | Color Removal (%) | COD Removal (%) | Key Experimental Conditions | Reference |
| Fenton-like (US/Fe(II)/H₂O₂/H₂SO₄) | Acid Brown 83 | 95% | Not Available | Ultrasound irradiation in a sulfuric acid medium with Fe(II) | [1] |
| Photo-Fenton | Brown HT | 100% | 80% | pH 3.0, Current density = 71 mA cm⁻², 60 min treatment | [2] |
| Fenton (Dark) | Disperse Red 354 | ~75% | ~60% | 30 min treatment | [3] |
| Electro-Fenton | Brown HT | Not Available | Not Available | pH 3.0, Current density = 71 mA cm⁻² | [2] |
| Photocatalysis (CuFe₂O₄-TiO₂) | Acid Brown 14 | 70-80% | Not Available | Not specified | [4] |
| Electrochemical Oxidation | Acid Brown 98 | Not Available | Not Available | Ti/Ru₀.₃Ti₀.₇O₂ composite anode | [4] |
| Ozonation | Disperse Red 354 | ~40% | ~15% | 30 min treatment | [3] |
| UV/H₂O₂ | Disperse Red 354 | ~40% | ~30% | 30 min treatment | [3] |
| Ultrasound (US) | Acid Brown 83 | < 20% | Not Available | 60 min treatment | [1] |
| H₂O₂ alone | Acid Brown 83 | < 10% | Not Available | 60 min treatment | [1] |
Experimental Protocols
Detailed methodologies for the key AOPs are provided below to facilitate the replication and adaptation of these experiments.
Fenton Oxidation
The Fenton process involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions.
Materials:
-
Dye solution of known concentration.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Hydrogen peroxide (30% or 35% w/v).
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment.
-
Sodium hydroxide (NaOH) for quenching the reaction.
-
Beakers, magnetic stirrer, pH meter.
Procedure:
-
A known volume of the dye solution is placed in a beaker and stirred continuously with a magnetic stirrer.
-
The initial pH of the solution is adjusted to a range of 2.5-3.5 using H₂SO₄ or HCl.
-
The desired amount of FeSO₄·7H₂O is added to the solution and stirred until completely dissolved.
-
The Fenton reaction is initiated by the dropwise addition of the required volume of H₂O₂.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is immediately quenched by raising the pH to above 7.0 with NaOH.
-
The samples are then centrifuged or filtered to remove the precipitated iron sludge before analysis.
-
The residual dye concentration is determined spectrophotometrically at its maximum absorption wavelength (λmax).
-
Chemical Oxygen Demand (COD) can be measured using standard methods to determine the extent of mineralization.
Photo-Fenton Oxidation
The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals.
Materials:
-
Same as for Fenton Oxidation.
-
A photoreactor equipped with a UV lamp (e.g., mercury lamp) or a solar simulator.
Procedure:
-
The experimental setup is similar to the Fenton process, but the reaction is carried out in a photoreactor.
-
After the addition of H₂O₂, the light source is switched on to start the photo-Fenton reaction.
-
The temperature of the reaction mixture should be controlled, as the light source can generate heat.
-
Sampling, quenching, and analysis are performed as described for the Fenton process.
Photocatalytic Degradation
This process utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) which, upon irradiation with light of suitable wavelength, generates electron-hole pairs that lead to the formation of reactive oxygen species.
Materials:
-
Dye solution of known concentration.
-
Photocatalyst powder (e.g., TiO₂ P25, ZnO).
-
A photoreactor with a UV or visible light source.
-
Magnetic stirrer, pH meter, filtration system (e.g., syringe filters).
Procedure:
-
A specific amount of the photocatalyst is suspended in the dye solution.
-
The suspension is typically stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
The suspension is continuously stirred to ensure uniform irradiation of the catalyst particles.
-
Aliquots are withdrawn at regular intervals and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove the photocatalyst particles.
-
The filtrate is then analyzed for the remaining dye concentration and/or COD.
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants.
Materials:
-
Dye solution of known concentration.
-
Ozone generator.
-
Gas bubbling reactor.
-
Off-gas ozone destructor.
-
pH meter.
Procedure:
-
The dye solution is placed in a gas bubbling reactor.
-
The pH of the solution is adjusted to the desired value. Ozonation can be performed at different pH values to favor either direct molecular ozone attack (acidic pH) or indirect hydroxyl radical attack (alkaline pH).
-
A continuous stream of ozone-containing gas from the ozone generator is bubbled through the solution.
-
The reaction is carried out for a predetermined duration.
-
Samples are collected from the reactor at different time points for analysis of dye concentration and COD.
-
Any unreacted ozone in the off-gas should be safely destroyed using an ozone destructor.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for the AOP-based degradation of dyes and the fundamental mechanism of hydroxyl radical generation in Fenton and photocatalytic processes.
Caption: Generalized experimental workflow for dye degradation using AOPs.
Caption: Simplified mechanisms of hydroxyl radical generation in AOPs.
References
Benchmarking C.I. Acid Brown 121 performance against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C.I. Acid Brown 121 against other commercially significant acid brown dyes. The following sections detail their chemical and physical properties, present available performance data in key applications such as leather and ink, and provide standardized experimental protocols for performance evaluation. This information is intended to assist researchers and professionals in selecting the appropriate dye for their specific applications and in designing robust experimental procedures.
Chemical and Physical Properties of Selected Acid Brown Dyes
A summary of the key chemical and physical properties of this compound and its alternatives is presented in Table 1. This information is crucial for understanding the fundamental characteristics of each dye, which influence their solubility, stability, and application suitability.
Table 1: Chemical and Physical Properties of this compound and Alternatives
| Property | This compound | C.I. Acid Brown 14 | C.I. Acid Brown 75 | C.I. Acid Brown 434 |
| C.I. Name | Acid Brown 121 | Acid Brown 14 | Acid Brown 75 | Acid Brown 434 |
| C.I. Number | 33520[1][2] | 20195 | 34905 | Not consistently available |
| CAS Number | 6487-04-3[1][2] | 5850-16-8 | 8011-86-7 | 126851-40-9 |
| Chemical Class | Trisazo[1] | Double Azo | Polyazo | Azo Fe Complex |
| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂[3][4] | C₂₆H₁₆N₄Na₂O₈S₂ | C₂₈H₁₅N₉Na₂O₁₆S₂ | C₂₂H₁₃FeN₆NaO₁₁S |
| Molecular Weight | 798.58 g/mol [3][4] | 622.54 g/mol | 843.58 g/mol | 648.3 g/mol |
| Appearance | Brown Powder[1] | Red-brown powder | Dark Brown powder | Brown Powder |
| Hue | Dull Yellowish Brown[1] | Reddish Brown | Reddish Brown | Reddish Brown |
| Solubility | Soluble in water[1] | Soluble in water | Soluble in water | Soluble in water |
Performance Characteristics in Key Applications
The performance of an acid dye is critical for its industrial application. Key performance indicators include lightfastness, washfastness, and application-specific properties such as exhaustion and fixation in leather dyeing, and stability and flow characteristics in ink formulations.
Leather Dyeing
Acid dyes are extensively used for dyeing leather due to their affinity for the protein fibers in collagen. The fastness properties of the dyed leather are of paramount importance for the quality and durability of the final product.
Table 2: Comparative Performance in Leather Dyeing
| Performance Parameter | This compound | C.I. Acid Brown 14 | C.I. Acid Brown 75 | C.I. Acid Brown 434 |
| Lightfastness (Blue Wool Scale) | Data not available | 4 | 4-5 | Data not available |
| Washfastness (Grey Scale - Staining) | Data not available | 4-5 | 2-3 | Data not available |
| Application | Leather[1] | Wool, Polyamide, Leather | Wool, Nylon, Silk, Leather | Leather, Textile |
Ink Formulations
Acid dyes are also utilized in the formulation of inks, particularly for inkjet printing on substrates like paper, textiles, and leather. The performance in this application is dictated by factors such as solubility, stability, viscosity, and surface tension of the ink formulation.
Table 3: Suitability for Ink Formulations
| Performance Parameter | This compound | C.I. Acid Brown 14 | C.I. Acid Brown 75 | C.I. Acid Brown 434 |
| Recommended for Ink | Yes[5] | Yes | Yes | Yes |
| Key Considerations | Good solubility in water is a prerequisite. | Good solubility and stability are important for inkjet applications. | High purity and low salt content are crucial for preventing nozzle clogging. | Metal-complex dyes can offer enhanced lightfastness in printed materials. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the performance of this compound and its alternatives.
Protocol for Exhaustion Dyeing of Chrome-Tanned Leather
This protocol describes a standard laboratory procedure for dyeing chrome-tanned leather with acid dyes to evaluate their exhaustion and fixation properties.
Materials:
-
Chrome-tanned leather pieces (e.g., 10 cm x 10 cm)
-
Acid dye (this compound or alternative)
-
Formic acid (85%)
-
Ammonia solution (25%)
-
Fatliquoring agent
-
Laboratory dyeing drum or similar apparatus
-
Water bath with temperature control
-
Spectrophotometer
Procedure:
-
Wetting Back: The chrome-tanned leather is wetted back in a drum with 200% water (on shaved weight of leather) and 1% ammonia at 35°C for 60 minutes.
-
Neutralization: The pH is adjusted to 5.0-5.5 with a neutralizing agent and run for 45 minutes. The leather is then washed.
-
Dyeing: The dyebath is prepared with 200% water at 40°C. The pre-dissolved acid dye (e.g., 2% on shaved weight) is added. The drum is run for 60 minutes.
-
Fixation: Formic acid is added in two stages (e.g., 0.5% each time) with a 20-minute interval to lower the pH to 3.5-4.0 for dye fixation. The drum is run for a further 40 minutes.
-
Fatliquoring: A suitable fatliquoring agent is added to the same bath and run for 60 minutes.
-
Washing and Drying: The dyed leather is washed thoroughly, drained, and then dried under controlled conditions.
-
Evaluation:
-
Exhaustion: The percentage of dye exhausted from the bath is determined by measuring the absorbance of the dyebath before and after dyeing using a spectrophotometer.
-
Fixation: The degree of dye fixation is assessed by subjecting the dyed leather to a washing fastness test (see Protocol 3.3).
-
Caption: Workflow for the exhaustion dyeing of chrome-tanned leather.
Protocol for Lightfastness Evaluation (Adapted from ISO 105-B02)
This protocol outlines the procedure for determining the resistance of the color of dyed leather to the action of an artificial light source representative of natural daylight.
Materials:
-
Dyed leather specimens
-
Xenon arc lamp apparatus
-
Grey Scale for assessing change in colour (ISO 105-A02)[9][10][11]
-
Masking cards
Procedure:
-
Sample Preparation: A portion of the dyed leather specimen is covered with an opaque mask.
-
Exposure: The masked specimen and the Blue Wool Standards are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Assessment: The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the Grey Scale for assessing change in colour (e.g., grade 4).
-
Rating: The lightfastness of the specimen is assessed by comparing the fading of the specimen with that of the Blue Wool Standards. The rating is the number of the Blue Wool Standard that shows a similar change in color.
Caption: Workflow for lightfastness evaluation of dyed leather.
Protocol for Washfastness Evaluation (Adapted from ISO 105-C06)
This protocol is used to determine the resistance of the color of dyed leather to washing.
Materials:
-
Dyed leather specimen (e.g., 10 cm x 4 cm)
-
Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate)
-
Standard soap solution
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
-
Grey Scale for assessing change in colour (ISO 105-A02)[9][10][11]
-
Grey Scale for assessing staining (ISO 105-A03)
Procedure:
-
Specimen Preparation: The dyed leather specimen is sewn together with the multifibre adjacent fabric.
-
Washing: The composite specimen is placed in a stainless steel container of the Launder-Ometer with the standard soap solution and stainless steel balls. The machine is operated for a specified time and at a specific temperature (e.g., 30 minutes at 40°C).
-
Rinsing and Drying: After washing, the specimen is removed, rinsed with cold water, and then dried at a temperature not exceeding 60°C.
-
Assessment:
-
The change in color of the dyed leather is assessed using the Grey Scale for assessing change in colour.
-
The degree of staining on each type of fiber in the multifibre fabric is assessed using the Grey Scale for assessing staining.
-
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Acid Brown 121 Manufacturers Suppliers in Mumbai India [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. khushidyechem.com [khushidyechem.com]
- 5. Research on Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 8. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sdcenterprises.co.uk [sdcenterprises.co.uk]
- 11. Grey scales Archives - Store | James Heal [store.jamesheal.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling C.I. Acid Brown 121
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling C.I. Acid Brown 121 (CAS No. 6487-04-3), including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. To be worn when handling the substance to prevent eye contact.[2] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant, impervious clothing | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374. Wash hands after handling.[2] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks and maintain the integrity of the chemical.
| Procedure | Guidelines |
| Handling | Handle in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[2] Avoid contact with skin and eyes.[2] Use non-sparking tools.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from foodstuff containers and incompatible materials.[2] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Firefighters should wear self-contained breathing apparatus.[2] |
| Accidental Release | Avoid dust formation and breathing vapors.[2] Use personal protective equipment and ensure adequate ventilation.[2] Collect the spillage and place it in a suitable, closed container for disposal.[2] Prevent it from entering drains.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Product | Dispose of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
